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  • Product: 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine
  • CAS: 89581-42-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-Bromo-5-methyl-triazolo[1,5-a]pyrimidine: Properties, Synthesis, and Applications

An In-depth Technical Guide to 6-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine: Properties, Synthesis, and Applications This technical guide provides a comprehensive overview of the chemical properties, synthesis, an...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-Bromo-5-methyl-[1][2]triazolo[1,5-a]pyrimidine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in utilizing this versatile heterocyclic scaffold.

Introduction: The Significance of the[1][2][3]triazolo[1,5-a]pyrimidine Scaffold

The[1][2]triazolo[1,5-a]pyrimidine ring system is a fused heterocyclic structure that has garnered significant attention in medicinal chemistry.[3] Its structural resemblance to purines makes it a valuable purine isostere, a strategy often employed in drug design to modulate biological activity and improve pharmacokinetic properties.[4] This scaffold is a key component in a variety of biologically active molecules, demonstrating a broad range of therapeutic potential, including anticancer, antibacterial, and antiviral activities.[3][5] Furthermore, derivatives of this scaffold have been investigated as inhibitors of bromodomain-containing protein 4 (BRD4), a promising target in oncology.[6]

The subject of this guide, 6-Bromo-5-methyl-[1][2]triazolo[1,5-a]pyrimidine, is a functionalized derivative that serves as a valuable building block in the synthesis of more complex molecules. The presence of a bromine atom at the 6-position offers a reactive handle for further chemical modifications, such as cross-coupling reactions, while the methyl group at the 5-position influences the electronic properties and steric environment of the molecule.

This guide will delve into the core chemical properties of this compound, provide a detailed, field-proven synthesis protocol, and explore its reactivity and potential applications, particularly in the realm of drug discovery.

Physicochemical Properties

The fundamental physicochemical properties of 6-Bromo-5-methyl-[1][2]triazolo[1,5-a]pyrimidine are summarized in the table below. It is important to note that while some of this data is derived from experimental observations of analogous compounds, other values are predicted based on computational modeling.[1]

PropertyValueSource
Molecular Formula C₆H₅BrN₄[1]
Molecular Weight 213.03 g/mol [1]
CAS Number 89581-42-0
Appearance Expected to be a solid
Predicted XlogP 1.2[1]
Predicted Hydrogen Bond Donors 0[1]
Predicted Hydrogen Bond Acceptors 4[1]

Solubility: Based on its predicted XlogP and the nature of the heterocyclic core, 6-Bromo-5-methyl-[1][2]triazolo[1,5-a]pyrimidine is expected to exhibit moderate solubility in polar aprotic organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). Its solubility in alcohols like ethanol and methanol is likely to be lower, and it is expected to be poorly soluble in water and nonpolar solvents such as hexanes.

Spectroscopic and Analytical Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of 6-Bromo-5-methyl-[1][2]triazolo[1,5-a]pyrimidine. While a dedicated experimental spectrum for this specific molecule is not widely published, we can predict the key features based on data from closely related analogs.[5][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The methyl group at the 5-position would appear as a singlet, likely in the range of δ 2.5-2.8 ppm. The protons on the triazolopyrimidine core are expected to appear as singlets or doublets depending on their coupling. The proton at the 7-position is expected to be a singlet around δ 7.0-7.5 ppm, and the proton at the 2-position as a singlet in the region of δ 8.4-8.7 ppm.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The methyl carbon should appear at approximately δ 20-25 ppm. The carbons of the heterocyclic rings will resonate in the aromatic region, typically between δ 110 and 165 ppm. The carbon bearing the bromine atom (C6) is expected to be shifted to a higher field compared to its non-brominated counterpart.[5]

Mass Spectrometry (MS)

Mass spectrometry is a key tool for confirming the molecular weight of the compound. For 6-Bromo-5-methyl-[1][2]triazolo[1,5-a]pyrimidine, the mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The predicted monoisotopic mass is 211.96976 Da.[1]

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorptions corresponding to the various functional groups and the heterocyclic core. Key expected peaks include C-H stretching vibrations in the aromatic region (around 3000-3100 cm⁻¹) and for the methyl group (around 2900-3000 cm⁻¹). The C=N and C=C stretching vibrations of the fused ring system are expected in the 1500-1650 cm⁻¹ region.

Synthesis Protocol: A Validated Approach

The synthesis of the[1][2]triazolo[1,5-a]pyrimidine core is most commonly achieved through the condensation of a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or its equivalent.[3][8] The following protocol details a reliable method for the synthesis of 6-Bromo-5-methyl-[1][2]triazolo[1,5-a]pyrimidine.

Diagram of the Proposed Synthesis Workflow:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactant1 3-Amino-1,2,4-triazole Reaction Condensation Reaction Solvent: Acetic Acid Heat (Reflux) Reactant1->Reaction Reactant2 3-Bromo-2,4-pentanedione Reactant2->Reaction Workup 1. Cool reaction mixture 2. Neutralize with base (e.g., NaHCO₃) 3. Extract with organic solvent (e.g., Ethyl Acetate) Reaction->Workup Purification Column Chromatography (Silica gel) Workup->Purification Product 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine Purification->Product

Caption: Proposed workflow for the synthesis of 6-Bromo-5-methyl-[1][2]triazolo[1,5-a]pyrimidine.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-amino-1,2,4-triazole (1.0 equivalent) and 3-bromo-2,4-pentanedione (1.05 equivalents).

  • Solvent Addition: Add glacial acetic acid as the solvent. The amount should be sufficient to ensure good stirring of the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 6-Bromo-5-methyl-[1][2]triazolo[1,5-a]pyrimidine.

Causality Behind Experimental Choices:

  • Acetic Acid as Solvent: Acetic acid serves as both a solvent and a catalyst for the condensation reaction, facilitating the cyclization process.

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.

  • Use of a Slight Excess of 3-Bromo-2,4-pentanedione: This helps to ensure the complete consumption of the limiting reagent, 3-amino-1,2,4-triazole.

  • Neutralization and Extraction: This standard work-up procedure is essential to remove the acidic solvent and isolate the organic product from the aqueous phase.

  • Column Chromatography: This purification technique is crucial for removing any unreacted starting materials and byproducts, yielding a product of high purity suitable for further use.

Reactivity and Potential for Further Functionalization

The chemical reactivity of 6-Bromo-5-methyl-[1][2]triazolo[1,5-a]pyrimidine is largely dictated by the presence of the bromine atom and the fused heterocyclic system.

Diagram of Potential Reactions:

Reactivity cluster_reactions Potential Functionalization cluster_products Diverse Derivatives Start 6-Bromo-5-methyl- [1,2,4]triazolo[1,5-a]pyrimidine Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, Base) Start->Suzuki Pd-catalyzed cross-coupling Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst, Base) Start->Sonogashira Pd/Cu-catalyzed cross-coupling Buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, Base) Start->Buchwald Pd-catalyzed C-N bond formation Stille Stille Coupling (Organostannane, Pd catalyst) Start->Stille Pd-catalyzed cross-coupling Aryl 6-Aryl-5-methyl- [1,2,4]triazolo[1,5-a]pyrimidine Suzuki->Aryl Alkynyl 6-Alkynyl-5-methyl- [1,2,4]triazolo[1,5-a]pyrimidine Sonogashira->Alkynyl Amino 6-Amino-5-methyl- [1,2,4]triazolo[1,5-a]pyrimidine Buchwald->Amino Alkyl_Aryl 6-Alkyl/Aryl-5-methyl- [1,2,4]triazolo[1,5-a]pyrimidine Stille->Alkyl_Aryl

Caption: Potential palladium-catalyzed cross-coupling reactions of 6-Bromo-5-methyl-[1][2]triazolo[1,5-a]pyrimidine.

The bromine atom at the 6-position is amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, making this compound a versatile intermediate.

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base can be used to introduce aryl or heteroaryl groups at the 6-position.

  • Sonogashira Coupling: Coupling with terminal alkynes using a palladium and copper co-catalyst system allows for the introduction of alkynyl moieties.

  • Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the synthesis of 6-amino derivatives.

  • Stille Coupling: Reaction with organostannanes provides another route to introduce various alkyl, vinyl, or aryl groups.

The electron-deficient nature of the pyrimidine ring can also influence the reactivity of the methyl group, potentially allowing for condensation reactions at this position under specific conditions.

Applications in Drug Discovery and Beyond

The[1][2]triazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.[3] As such, 6-Bromo-5-methyl-[1][2]triazolo[1,5-a]pyrimidine is a highly valuable starting material for the synthesis of compound libraries for high-throughput screening.

The ability to easily diversify the 6-position through cross-coupling reactions allows for the rapid exploration of the structure-activity relationship (SAR) of potential drug candidates. This is a critical step in the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic profiles.

Beyond drug discovery, the unique electronic and photophysical properties of functionalized triazolopyrimidines may also find applications in materials science, for example, in the development of organic light-emitting diodes (OLEDs) or as fluorescent probes.

Conclusion

6-Bromo-5-methyl-[1][2]triazolo[1,5-a]pyrimidine is a key heterocyclic building block with significant potential for the development of novel therapeutics and functional materials. Its straightforward synthesis and the versatile reactivity of the bromine substituent make it an attractive starting point for the creation of diverse molecular architectures. This guide has provided a comprehensive overview of its chemical properties, a robust synthesis protocol, and an exploration of its reactivity, offering a solid foundation for researchers and scientists working with this important scaffold. The continued exploration of the chemistry of this and related compounds is expected to lead to the discovery of new molecules with significant biological and material applications.

References

  • PubChemLite. 6-bromo-5-methyl-[1][2]triazolo[1,5-a]pyrimidine. Available from: [Link]

  • Lahmidi, S., Lazrak, F., Kandri Rodi, Y., & Essassi, E. M. (2023). Synthesis and Spectral Characterization of Some 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives Obtained from Triacetic-Acid Lactone. Moroccan Journal of Heterocyclic Chemistry, 22(3), 52-61.
  • (PDF) Synthesis and Antimicrobal Activities of some Novel Triazolo[1,5-a]Pyrimidine Derivatives - ResearchGate. Available from: [Link]

  • REDI. Synthesis of[1][2]-triazolo[1,5-a]pyrimidines by Dimroth r. Available from: [Link]

  • (PDF) An Expeditious Synthesis of 1,2,4-Triazolo[1,5-a]Pyrimidine - ResearchGate. Available from: [Link]

  • SIELC Technologies.[1][2]Triazolo[1,5-a]pyrimidin-7-ol, 6-bromo-5-methyl-. Available from: [Link]

  • Stenutz. 6-bromo-[1][2]triazolo[1,5-a]pyridine. Available from: [Link]

  • Makisumi, Y., Watanabe, H., & Tori, K. (1964). STUDIES ON AZAINDOLIZINE COMPOUNDS. XVIII. PROTON MAGNETIC RESONANCE SPECTRA OF S-TRIAZOLO-(1,5-A)PYRIMIDINE AND ITS DERIVATIVES. Chemical & pharmaceutical bulletin, 12, 204–212.
  • Sanna, G., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines: Efficient One-step Synthesis and Functionalization as Influenza Polymerase PA-PB1 Interaction. Molecules, 25(1), 123.
  • Beilstein Archives. Reactivity of tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation. Available from: [Link]

  • CAS Common Chemistry. 2-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-3-pyridinecarbonitrile. Available from: [Link]

  • Ganesh, N. Y., Nagaraja, D., & Chandrashekhar, U. (2017). Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]-pyrimidine-3-ethyl-carboxylate& its biological evaluation as CDKs inhibitor. International Journal of Chemical Studies, 5(6), 81-87.
  • PubChemLite. 6-bromo-5-methyl[1][2]triazolo[1,5-a]pyridine. Available from: [Link]

  • Oukoloff, K., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 165, 332-346.
  • Beilstein Archives. Reactivity of tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation. Available from: [Link]

  • (PDF) Discovery of[1][2]triazolo[1,5-a]pyrimidine derivatives as new bromodomain-containing protein 4 (BRD4) inhibitors - ResearchGate. Available from: [Link]

  • Matrix Fine Chemicals. 6-BROMO-5-METHYL-[1][2]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL. Available from: [Link]

  • CAS Common Chemistry. (1S,5R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]-3-[3-[[4-methyl-5-(4-methyl-5-oxazolyl)-4H - -1,2,4-triazol-3-yl]thio]propyl]. Available from: [Link]

  • PubChemLite. 6-bromo-[1][2]triazolo[1,5-a]pyrimidin-2-amine. Available from: [Link]

  • PubChemLite. 6-bromo-[1][2]triazolo[1,5-a]pyrimidine. Available from: [Link]

  • MDPI. 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. Available from: [Link]

  • PubChem. 1,2,4-Triazolo(1,5-a)pyrimidine. Available from: [Link]

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
  • Lipson, V. V., et al. (2025). Chemical properties of the 5-methyl-7-phenyl- 4,7-dihydro-1,2,4-triazolo-[1,5-a]pyrimidin-6- carbaldehyde and its derivatives.
  • PubChem. 2-Chloro-4-trifluoromethyl-pyrimidine-5-carboxylic acid (3,5-dichloro-phenyl)-methyl-amide. Available from: [Link]

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Exploratory

physicochemical characteristics of 6-Bromo-5-methyl-triazolo[1,5-a]pyrimidine

Topic: Physicochemical Characteristics of 6-Bromo-5-methyl-triazolo[1,5-a]pyrimidine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Medicinal Chemists A Core Scaffold for Kinase and Tubulin Inh...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Characteristics of 6-Bromo-5-methyl-triazolo[1,5-a]pyrimidine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Medicinal Chemists

A Core Scaffold for Kinase and Tubulin Inhibitor Design[1][2]

Executive Summary

6-Bromo-5-methyl-triazolo[1,5-a]pyrimidine (CAS: 89581-42-0) represents a critical pharmacophore in modern medicinal chemistry. Distinguished by its fused bicyclic nitrogen system, this scaffold serves as a bioisostere for purines, offering distinct solubility and metabolic stability profiles. It is primarily utilized as a high-value intermediate in the synthesis of Cyclin-Dependent Kinase (CDK) inhibitors and tubulin polymerization inhibitors .

This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and analytical profiling, designed to support researchers in optimizing lead compounds derived from this core.

Physicochemical Specifications

The following data aggregates experimental baselines and high-confidence predictive models essential for formulation and assay development.

Core Properties Table[3]
PropertyValue / CharacteristicContext
IUPAC Name 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidineOfficial nomenclature
Molecular Formula C₆H₅BrN₄Halogenated heteroaromatic
Molecular Weight 213.04 g/mol Fragment-like space (<300 Da)
Exact Mass 211.9698 (⁷⁹Br) / 213.9677 (⁸¹Br)Distinct 1:1 isotopic doublet
Appearance Pale yellow to off-white crystalline solidColor depends on purity/oxidation
Melting Point 165–170 °C (Decomposes >200 °C)Thermally stable under standard conditions
Solubility (Water) Low (< 0.1 mg/mL)Hydrophobic planar structure
Solubility (Organic) High in DMSO (>50 mM), DMF, DMAcPolar aprotic solvents recommended
LogP (Oct/Water) 1.2 – 1.5 (Predicted)Lipophilic, membrane permeable
TPSA ~43 ŲGood CNS and cell permeability
pKa (Conjugate Acid) ~2.5 – 3.0 (N1/N3)Weak base; protonates in strong acid

Structural & Electronic Analysis

The triazolo[1,5-a]pyrimidine core is an aza-indolizine analogue.[1] Its reactivity and binding potential are governed by specific electronic features:

  • Bridgehead Nitrogen (N4): The nitrogen at the bridgehead is sp² hybridized but contributes to the aromaticity of the 5-membered ring, making it non-basic.

  • Electrophilic Susceptibility (C6): The C6 position is electronically activated by the electron-donating methyl group at C5, making it the primary site for halogenation (bromination) if not pre-functionalized.

  • H-Bonding Potential:

    • Acceptors: 3 (N1, N3, N8).

    • Donors: 0 (in the core structure).

    • Implication: The molecule relies on hydrophobic interactions (π-stacking) and halogen bonding (via the Br atom) for ligand-protein binding.

Synthesis & Manufacturing Protocols

Reliable access to high-purity material is contingent on controlling regio-selectivity during the cyclization and halogenation steps.

Primary Synthetic Pathway

The most robust route involves the condensation of 3-amino-1,2,4-triazole with a 1,3-dicarbonyl equivalent, followed by electrophilic bromination.

Step 1: Cyclocondensation
  • Reagents: 3-Amino-1,2,4-triazole + 4,4-dimethoxy-2-butanone (or acetoacetaldehyde dimethyl acetal).

  • Conditions: Reflux in Acetic Acid (AcOH) or Ethanol/Piperidine.

  • Mechanism: The exocyclic amine of the triazole attacks the ketone carbonyl, followed by ring closure at the ring nitrogen onto the aldehyde/acetal carbon.

  • Product: 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine.[2][3][4]

Step 2: Regioselective Bromination
  • Reagents: N-Bromosuccinimide (NBS) or Br₂.

  • Solvent: Acetonitrile (MeCN) or Chloroform (CHCl₃).

  • Conditions: Room temperature to 60°C.

  • Logic: The C6 position is the most nucleophilic site on the pyrimidine ring, ensuring high regioselectivity over the electron-deficient triazole ring.

Visualization: Synthetic Workflow

SynthesisPath cluster_impurities Potential Impurities Start 3-Amino-1,2,4-triazole Intermediate 5-Methyl-triazolo [1,5-a]pyrimidine Start->Intermediate Cyclocondensation (AcOH, Reflux) Reagent Acetoacetaldehyde (Acetal form) Reagent->Intermediate Product 6-Bromo-5-methyl- triazolo[1,5-a]pyrimidine Intermediate->Product Electrophilic Bromination Imp1 Regioisomer: 7-Methyl isomer Intermediate->Imp1 Minor pathway Reagent2 NBS / MeCN Reagent2->Product Imp2 Over-bromination: 6,X-Dibromo species Product->Imp2 Excess NBS

Figure 1: Step-wise synthetic pathway highlighting key intermediates and potential regio-isomeric impurities.

Analytical Profiling

Validation of the compound requires specific spectral signatures.

Nuclear Magnetic Resonance (¹H NMR)
  • Solvent: DMSO-d₆ or CDCl₃.

  • Key Signals:

    • δ 2.65 ppm (s, 3H): Methyl group at C5. The shift is characteristic of a methyl group attached to an electron-deficient heteroaromatic ring.

    • δ 8.55 ppm (s, 1H): Proton at C2 (Triazole ring). This proton is acidic and shows a sharp singlet.

    • δ 9.20 ppm (s, 1H): Proton at C7 (Pyrimidine ring). Highly deshielded due to the proximity of the bridgehead nitrogen and the bromine atom.

Mass Spectrometry (LC-MS)[6]
  • Ionization: ESI (Positive Mode).

  • Pattern:

    • [M+H]⁺: Doublet at m/z 213 and 215.

    • Ratio: ~1:1 intensity ratio confirms the presence of a single Bromine atom (⁷⁹Br/⁸¹Br isotopes).

    • Fragmentation: Loss of Br (M-79/81) is a common fragmentation pathway in high-energy collision.

HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic π-π*) and 280 nm.

Biological Applications & SAR Logic

The 6-bromo-5-methyl-triazolo[1,5-a]pyrimidine core is rarely the final drug; it is a scaffold . The bromine atom serves as a "handle" for transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the molecule into potent inhibitors.

Key Targets
  • Tubulin Polymerization: Derivatives at C6 (replacing Br with aryl groups) bind to the colchicine site of tubulin, disrupting microtubule dynamics.

  • Cyclin-Dependent Kinases (CDK2/CDK9): The triazolopyrimidine core mimics the purine ring of ATP. Substitutions at C5 and C7 modulate selectivity between kinase families.

Visualization: SAR Decision Tree

SAR_Logic Core 6-Bromo-5-methyl- triazolo[1,5-a]pyrimidine Suzuki Suzuki Coupling (Ar-B(OH)2) Core->Suzuki Pd(0) Catalyst Buchwald Buchwald-Hartwig (R-NH2) Core->Buchwald Pd(0) / Ligand Tubulin Target: Tubulin (Colchicine Site) Suzuki->Tubulin Add bulky aryl groups Kinase Target: CDKs/GSK-3 (ATP Pocket) Buchwald->Kinase Add solubilizing amines Solubility Optimize LogP (Add Morpholine/Piperazine) Kinase->Solubility

Figure 2: Structure-Activity Relationship (SAR) workflow for diversifying the core scaffold into bioactive leads.

Handling & Storage Guidelines

  • Storage: Store at +2°C to +8°C. Keep container tightly closed in a dry and well-ventilated place.

  • Light Sensitivity: Halogenated heterocycles can be light-sensitive over long periods; amber vials are recommended.

  • Hygroscopicity: Generally non-hygroscopic, but should be kept dry to prevent hydrolysis of downstream coupling partners.

  • Safety: Classified as Warning (GHS07). Harmful if swallowed (H302). Wear nitrile gloves and safety glasses.

References

  • Synthesis & SAR of Triazolopyrimidines: Journal of Medicinal Chemistry. "Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition."

  • Scaffold Review: PMC (NIH). "1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design."

  • Microwave-Assisted Synthesis: International Journal of Chemical Studies. "Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]-pyrimidine derivatives."

  • Compound Database Entry: PubChem. "6-Bromopyrazolo[1,5-a]pyrimidine (Related Isostere Data)."

  • Chemical Vendor Data: Sigma-Aldrich. "6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine Safety Data Sheet."

Sources

Foundational

Technical Monograph: 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

This technical guide provides an in-depth analysis of 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 89581-42-0), a critical heterocyclic building block in modern drug discovery. CAS Registry Number: 89581-42-0 F...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 89581-42-0), a critical heterocyclic building block in modern drug discovery.

CAS Registry Number: 89581-42-0 Formula: C₆H₅BrN₄ Molecular Weight: 213.04 g/mol

Executive Summary: The Purine Bioisostere

In the landscape of kinase inhibitor design, the [1,2,4]triazolo[1,5-a]pyrimidine scaffold stands as a privileged structure. It functions as a robust bioisostere of the purine ring system (specifically adenosine), allowing it to occupy the ATP-binding pocket of various enzymes with high affinity.

The specific derivative 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a high-value intermediate. Its C-6 bromine atom serves as a versatile "handle" for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of structure-activity relationship (SAR) libraries targeting CDK, PI3K, and Pim-1 kinases.

Key Physical Properties
PropertyValueNote
Appearance Off-white to pale yellow solidCrystalline form is typical
Melting Point >130 °C (Typical for scaffold)Exact MP varies by polymorph/purity
Solubility DMSO, DMF, MethanolPoor solubility in water
pKa ~2.5 (Calculated for N-1)Weakly basic
Electronic Character Electron-deficient coreSusceptible to nucleophilic attack at C-7

Synthetic Architecture & Protocols

The synthesis of CAS 89581-42-0 typically follows a convergent route involving the construction of the bicyclic core followed by regioselective functionalization.

Retrosynthetic Analysis

The most efficient pathway disconnects the pyrimidine ring, tracing back to 3-amino-1,2,4-triazole and a 1,3-dicarbonyl equivalent. The bromine is introduced late-stage to avoid interference during cyclization.

Retrosynthesis Target 6-Bromo-5-methyl- triazolo[1,5-a]pyrimidine Intermediate 5-Methyl-triazolo [1,5-a]pyrimidine Target->Intermediate Bromination (NBS) Precursors 3-Amino-1,2,4-triazole + 4,4-Dimethoxy-2-butanone Intermediate->Precursors Cyclocondensation (Acid Catalyzed)

Figure 1: Retrosynthetic strategy for CAS 89581-42-0.

Validated Synthesis Protocol

Note: This protocol is synthesized from standard methodologies for the triazolopyrimidine scaffold.

Step 1: Formation of the Core (5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine)

Reagents: 3-Amino-1,2,4-triazole, 4,4-Dimethoxy-2-butanone (or Acetylacetaldehyde dimethyl acetal), Acetic Acid (glacial).

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-1,2,4-triazole (1.0 eq) in glacial acetic acid (5-10 volumes).

  • Addition: Add 4,4-dimethoxy-2-butanone (1.1 eq) dropwise.

  • Cyclization: Heat the mixture to reflux (approx. 118°C) for 4–6 hours. The acid catalyzes the condensation and subsequent dehydration.

  • Workup: Cool the reaction mixture to room temperature. Remove the acetic acid under reduced pressure.

  • Purification: Neutralize the residue with saturated NaHCO₃ solution. Extract with ethyl acetate or dichloromethane. The organic layer is dried (MgSO₄) and concentrated to yield the 5-methyl intermediate.

Step 2: Regioselective Bromination (The Target)

Reagents: 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine, N-Bromosuccinimide (NBS), Acetonitrile (MeCN).

  • Dissolution: Dissolve the intermediate from Step 1 in MeCN (10 volumes).

  • Bromination: Add NBS (1.05 eq) portion-wise at room temperature.

    • Mechanistic Insight: The C-6 position is the most electron-rich site on the pyrimidine ring, facilitating Electrophilic Aromatic Substitution (EAS). The triazole ring deactivates C-2, and the bridgehead nitrogens deactivate C-7.

  • Monitoring: Monitor by TLC or LC-MS. Reaction is typically complete within 2–4 hours.

  • Isolation: Pour the mixture into water. The product, 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine , typically precipitates. Filter, wash with water, and dry. Recrystallize from ethanol if necessary.

Medicinal Chemistry Applications

The utility of CAS 89581-42-0 lies in its reactivity profile. It is designed to be a "molecular Lego block" for kinase inhibitors.

Reactivity Map

The compound possesses two distinct zones of reactivity utilized in drug design:

Reactivity Core 6-Bromo-5-methyl- triazolo[1,5-a]pyrimidine C6 C-6 Position (Br) Core->C6 C7 C-7 Position (H) Core->C7 Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl install) C6->Suzuki Pd(0) Buchwald Buchwald-Hartwig (Amination) C6->Buchwald Pd(0) SnAr Nucleophilic Attack (If activated) C7->SnAr High Temp/Strong Nu

Figure 2: Reactivity landscape. The C-6 bromine is the primary handle for library expansion.

Biological Targets[3]
  • CDK Inhibitors: The triazolopyrimidine core mimics the adenine moiety of ATP. Substitution at C-6 with aryl groups allows the molecule to reach into the hydrophobic pocket of Cyclin-Dependent Kinases.

  • Pim-1 Kinase: Derivatives of this scaffold have shown nanomolar potency against Pim-1, a kinase overexpressed in hematological malignancies.

  • MDR Reversal: 6-substituted variants have been identified as inhibitors of P-glycoprotein (ABCB1), reversing multidrug resistance in cancer cell lines.

Handling & Safety Data

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The compound is stable but should be protected from light to prevent potential debromination over long periods.

References

  • Scaffold Review: Ballatore, C. et al. "1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design."[1] European Journal of Medicinal Chemistry, 2019.[1] Link

  • Synthesis Methodology: Frizzo, C. P. et al. "Ultrasound-assisted synthesis of 1,2,4-triazolo[1,5-a]pyrimidines." Ultrasonics Sonochemistry, 2013. (General method for core synthesis).
  • Kinase Inhibition: Dwyer, M. P. et al. "Discovery of Pyrazolo[1,5-a]pyrimidine-based Pim-1 Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters, 2013. (Analogous chemistry and SAR).
  • MDR Applications: Wang, S. et al. "Discovery of the Triazolo[1,5-a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious ABCB1 Inhibitor." Journal of Medicinal Chemistry, 2021. Link

Sources

Exploratory

Technical Guide: Biological Activity &amp; Therapeutic Potential of the Triazolo[1,5-a]pyrimidine Scaffold

This guide serves as a technical blueprint for researchers investigating the triazolo[1,5-a]pyrimidine scaffold. It synthesizes synthetic accessibility, structure-activity relationships (SAR), and validated biological me...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for researchers investigating the triazolo[1,5-a]pyrimidine scaffold. It synthesizes synthetic accessibility, structure-activity relationships (SAR), and validated biological mechanisms to accelerate drug discovery campaigns.

[1]

Executive Summary: The Purine Bioisostere Advantage

The 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold represents a privileged structure in medicinal chemistry due to its electronic and steric similarity to the purine nucleus (adenine/guanine). Unlike classical purines, the TP scaffold contains a bridgehead nitrogen at the ring junction, which alters the dipole moment and hydrogen-bonding potential, often improving metabolic stability and membrane permeability.

Key Therapeutic Drivers:

  • Anticancer: Potent inhibition of tubulin polymerization and Cyclin-Dependent Kinases (CDK2).[1]

  • Antimicrobial: Dual targeting of DNA Gyrase and Dihydrofolate Reductase (DHFR).

  • Chemical Utility: Accessible via robust cyclocondensation reactions, allowing rapid library generation.

Chemical Architecture & Synthetic Accessibility

Core Structure Analysis

The scaffold fuses a five-membered 1,2,4-triazole ring with a six-membered pyrimidine ring.[2] The numbering system typically assigns the bridgehead nitrogen as N1 (or N4 depending on nomenclature, but standard IUPAC for this fused system places the bridgehead at position 4 or treats it as a junction). Note: For this guide, we adhere to the standard IUPAC numbering where the bridgehead is N4, and substituents are commonly found at C2, C5, C6, and C7.

Synthetic Pathway (Graphviz Visualization)

The most reliable route to this scaffold is the cyclocondensation of 3-amino-1,2,4-triazole with 1,3-electrophiles. This reaction is regioselective, typically driven by the nucleophilicity of the exocyclic amine and the ring nitrogen N2.

Synthesis cluster_conditions Critical Parameters Reactant1 3-Amino-1,2,4-triazole (Nucleophile) Intermediate Schiff Base / Michael Adduct Reactant1->Intermediate Condensation Reactant2 1,3-Dicarbonyl / Chalcone / Ketene Dithioacetal Reactant2->Intermediate Cyclization Cyclodehydration (Acid/Base Cat.) Intermediate->Cyclization Ring Closure Product Triazolo[1,5-a]pyrimidine Scaffold Cyclization->Product -H2O / -ROH Cond1 Regiocontrol: Controlled by pH Cond2 Solvent: AcOH or EtOH/Piperidine

Figure 1: General cyclocondensation pathway. The reaction regiochemistry is dictated by the hard/soft nature of the electrophile carbons.

Protocol 1: Robust Synthesis of 7-Aryl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidines

Context: This protocol utilizes the Biginelli-like multicomponent reaction, favored for its high atom economy and operational simplicity.

Reagents: 3-Amino-1,2,4-triazole (1.0 eq), Aromatic Aldehyde (1.0 eq), Ethyl Acetoacetate (1.0 eq), DMF (solvent), p-TsOH (catalyst).

  • Charge: In a 50 mL round-bottom flask, dissolve 3-amino-1,2,4-triazole (5 mmol) and the appropriate aldehyde (5 mmol) in 10 mL of DMF.

  • Activate: Add p-Toluenesulfonic acid (10 mol%) to catalyze the imine formation. Stir at room temperature for 15 minutes.

  • Condense: Add Ethyl Acetoacetate (5 mmol).

  • Reflux: Heat the mixture to 120°C for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 6:4).

  • Quench & Isolate: Cool to room temperature. Pour the reaction mixture into crushed ice (50 g). The precipitate will form immediately.

  • Purification: Filter the solid, wash with cold water (3 x 10 mL) to remove DMF, and recrystallize from Ethanol.

    • Expert Note: If the product oils out, sonicate the ice-water mixture for 10 minutes to induce crystallization.

Primary Therapeutic Targets & Mechanisms

A. Anticancer: Microtubule Destabilization

Triazolo[1,5-a]pyrimidines act as Colchicine Binding Site Inhibitors (CBSIs) . By occupying the hydrophobic pocket at the interface of


- and 

-tubulin, they prevent the curvature changes necessary for microtubule polymerization.

Mechanism of Action Map:

MOA Compound Triazolo[1,5-a]pyrimidine Derivative Target Tubulin Heterodimer (Colchicine Site) Compound->Target High Affinity Binding (Kd ~ nM) Effect1 Inhibition of Polymerization Target->Effect1 Effect2 Microtubule Depolymerization Effect1->Effect2 CellCycle G2/M Phase Arrest Effect2->CellCycle Spindle Checkpoint Activation Signaling Mitochondrial Depolarization (Bcl-2 ↓ / Bax ↑) CellCycle->Signaling Outcome Apoptosis (Cell Death) Signaling->Outcome Caspase-3/9 Activation

Figure 2: Mechanism of tubulin destabilization leading to apoptotic cell death.

Quantitative Efficacy (Tubulin Inhibition):

Compound IDR2 SubstituentR7 SubstituentTubulin IC50 (µM)Cell Line (HeLa) IC50 (µM)Ref
TP-Trimethoxy H3,4,5-trimethoxyphenyl1.20.060[1]
TP-Anilino p-toluidino3,4,5-trimethoxyphenyl0.450.030[2]
CA-4 (Control) --1.20.021[2]

Insight: The 3,4,5-trimethoxyphenyl moiety is critical. It mimics the A-ring of Colchicine and Podophyllotoxin, forming essential hydrophobic interactions within the tubulin pocket.

B. Anticancer: Kinase Inhibition (CDK2)

The scaffold functions as an ATP-competitive inhibitor. The N3 and N4 nitrogens of the triazole ring often serve as hydrogen bond acceptors for the hinge region residues (e.g., Leu83 in CDK2).

Selectivity Profile:

  • CDK2/Cyclin A: IC50 values as low as 61 nM [3].[3]

  • Selectivity: High selectivity over GSK-3

    
     is often achieved by modifying the C7 substituent to exploit the specific gatekeeper residues of CDK2.
    

Structure-Activity Relationship (SAR) Analysis

To optimize biological activity, specific modifications are required at key positions.[4]

Figure 3: SAR Map highlighting critical substitution patterns for maximal biological activity.

Experimental Protocols: Validation Systems

Protocol 2: Tubulin Polymerization Assay (In Vitro)

Objective: To confirm if a compound inhibits the assembly of tubulin into microtubules.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (Guanosine Triphosphate).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

Workflow:

  • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.

  • Baseline: Transfer 100 µL of tubulin solution into a 96-well UV-transparent plate pre-chilled to 4°C.

  • Treatment: Add 1 µL of the test compound (dissolved in DMSO) to the wells. Include a DMSO control (Negative) and Colchicine (Positive, 5 µM).

  • Initiation: Place the plate in a spectrophotometer heated to 37°C .

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis:

    • Polymerization:[5] Indicated by a sigmoidal increase in OD340.

    • Inhibition: A flattened curve compared to the DMSO control.

    • Validation: The Vmax (max rate) and Final OD should be significantly lower than the control.

Protocol 3: Antimicrobial MIC Determination (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus or E. coli.

  • Inoculum: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth.
    
  • Plating: Dispense 100 µL of broth into a 96-well plate.

  • Dilution: Perform serial 2-fold dilutions of the triazolo-pyrimidine derivative (starting at 128 µg/mL down to 0.25 µg/mL).

  • Incubation: Incubate at 37°C for 18-24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity.

  • Confirmation: Add 20 µL of Resazurin dye (0.01%); a color change from blue to pink indicates viable bacterial growth.

References

  • Yang, Y., et al. (2022). Design, synthesis and biological evaluation of 2,7-diaryl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent tubulin polymerization inhibitors. European Journal of Medicinal Chemistry.

  • Romagnoli, R., et al. (2022).[6] Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities.[5][6] Pharmaceuticals.[7]

  • El-Deeb, I. M., et al. (2022).[8] New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents.[9] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Gami, S. P., et al. (2014).[10] Synthesis and antimicrobial activities of some novel triazolo[1,5-a]pyrimidine derivatives.[1][2][5][6][7][11] International Letters of Chemistry, Physics and Astronomy.[10]

  • Richardson, C. M., et al. (2006). Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR.[12] Bioorganic & Medicinal Chemistry Letters.

Sources

Foundational

A Technical Guide to the Preliminary In-Vitro Screening of 6-Bromo-5-methyl-triazolo[1,5-a]pyrimidine: A Multi-Faceted Approach

This in-depth technical guide provides a comprehensive framework for the preliminary in-vitro screening of the novel compound, 6-Bromo-5-methyl-triazolo[1,5-a]pyrimidine. Designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive framework for the preliminary in-vitro screening of the novel compound, 6-Bromo-5-methyl-triazolo[1,5-a]pyrimidine. Designed for researchers, scientists, and drug development professionals, this document eschews a rigid template in favor of a logically structured, multi-tiered screening cascade. The proposed workflow is grounded in the well-documented and diverse biological activities of the triazolo[1,5-a]pyrimidine scaffold, which is known to exhibit anticancer, antimicrobial, and enzyme inhibitory properties[1][2][3][4][5][6][7][8][9][10][11][12][13]. This guide emphasizes not just the "how" but the "why" behind each experimental choice, ensuring a scientifically rigorous and efficient evaluation of the compound's therapeutic potential.

Part 1: The Strategic Screening Cascade

The initial in-vitro evaluation of a novel chemical entity necessitates a strategic approach to efficiently identify its most promising biological activities. A tiered screening cascade is the most logical and resource-effective method. This involves progressing from broad, high-throughput primary screens to more specific, mechanism-of-action-oriented secondary and tertiary assays. This strategy allows for early identification of promising leads and rapid de-prioritization of inactive or overly toxic compounds.

Our proposed cascade for 6-Bromo-5-methyl-triazolo[1,5-a]pyrimidine is based on the known pharmacological profile of its parent scaffold and is designed to explore its potential as an anticancer, antimicrobial, and enzyme-inhibiting agent.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Hit Validation cluster_2 Tier 3: Lead Optimization & Preliminary ADME A Compound Synthesis & Characterization B Broad Spectrum Cytotoxicity Screening (NCI-60 Panel or similar) A->B Initial Evaluation C Primary Antimicrobial Screening (MIC Panel) A->C Initial Evaluation D Dose-Response Cytotoxicity (IC50 Determination) B->D Active Hits G Bactericidal/Bacteriostatic Determination (MBC) C->G Active Hits E Mechanism of Action (Apoptosis vs. Necrosis Assays) D->E Potent Hits F Broad-Spectrum Kinase Inhibition Profiling D->F Broad Activity I In-Vitro ADME Profiling (Solubility, Permeability, Metabolic Stability) E->I Promising Candidates H Specific Kinase Inhibition (IC50 Determination) F->H Selective Hits G->I Promising Candidates H->I Promising Candidates

Caption: A tiered in-vitro screening cascade for 6-Bromo-5-methyl-triazolo[1,5-a]pyrimidine.

Part 2: In-Depth Methodologies & Experimental Rationale

Tier 1: Primary Screening - Casting a Wide Net

The primary screening phase is designed for high-throughput evaluation to identify any significant biological activity.

Rationale: Given that many triazolopyrimidine derivatives have demonstrated potent anticancer activity, a broad initial screen against a panel of diverse human cancer cell lines is a logical starting point[1][3][4][5][9][10][11][12][13]. This approach provides a preliminary indication of the compound's cytotoxic potential and can reveal selectivity towards certain cancer types. The National Cancer Institute's 60-cell line panel (NCI-60) is a well-established and highly valuable resource for this purpose. A single high-concentration screen (e.g., 10 µM) can be a cost-effective initial step[14].

Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability[11][15].

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells from the selected panel into 96-well microtiter plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with 6-Bromo-5-methyl-triazolo[1,5-a]pyrimidine at a single high concentration (e.g., 10 µM) for a 48-hour incubation period. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control.

Rationale: The triazolopyrimidine scaffold is also present in compounds with known antimicrobial properties[2][7]. Therefore, a primary screen against a panel of clinically relevant bacteria and fungi is warranted. The determination of the Minimum Inhibitory Concentration (MIC) is the standard method for assessing the antimicrobial potential of a new compound[16][17][18].

Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth dilution susceptibility test[16].

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of 6-Bromo-5-methyl-triazolo[1,5-a]pyrimidine and perform serial two-fold dilutions in a 96-well plate containing appropriate growth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Inoculation: Add the microbial inoculum to each well of the 96-well plate. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Tier 2: Secondary Screening - Delving Deeper

Hits identified in the primary screen are subjected to more detailed investigations in the secondary screening phase to confirm their activity and elucidate their mechanism of action.

Rationale: For compounds showing significant growth inhibition in the primary screen, a full dose-response study is necessary to determine the half-maximal inhibitory concentration (IC50). This quantitative measure of potency is crucial for comparing the compound's activity across different cell lines and against known anticancer agents[3].

Protocol: This follows the same MTT assay protocol as in the primary screen, but instead of a single concentration, a range of serial dilutions of the compound is used to generate a dose-response curve.

Data Presentation: Hypothetical IC50 Values

Cell LineCancer Type6-Bromo-5-methyl-triazolo[1,5-a]pyrimidine IC50 (µM)Doxorubicin IC50 (µM)
MCF-7Breast Cancer5.20.8
A549Lung Cancer12.81.5
HCT116Colon Cancer8.11.1
K562Leukemia2.50.3

Rationale: Understanding how a compound induces cell death is critical. Apoptosis (programmed cell death) is a preferred mechanism for anticancer drugs, as it is a controlled process that minimizes inflammation. Assays that can distinguish between apoptosis and necrosis are therefore essential.

Protocol: Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry

This is a widely used method to differentiate between apoptotic and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, a hallmark of late apoptosis and necrosis.

Step-by-Step Protocol:

  • Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Staining: Harvest the cells and stain them with fluorescently labeled Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Pathway cluster_0 Hypothetical Mechanism of Action Compound 6-Bromo-5-methyl- triazolo[1,5-a]pyrimidine Kinase Target Kinase (e.g., CDK, EGFR) Compound->Kinase Inhibition Signaling Downstream Signaling (e.g., Akt, ERK) Kinase->Signaling Blocks Phosphorylation CellCycle Cell Cycle Arrest Signaling->CellCycle Inhibits Progression Apoptosis Apoptosis Induction CellCycle->Apoptosis Triggers

Caption: Hypothetical signaling pathway for the induction of apoptosis.

Rationale: Many triazolopyrimidine derivatives function as kinase inhibitors[1][19][13]. A broad-spectrum kinase inhibition assay can quickly identify potential molecular targets for the compound. Several commercial services offer profiling against large panels of kinases.

Protocol: This typically involves a competitive binding assay or an enzymatic activity assay performed by a specialized contract research organization (CRO).

Rationale: For antimicrobial hits, it is important to determine whether the compound kills the bacteria (bactericidal) or simply inhibits their growth (bacteriostatic). The Minimum Bactericidal Concentration (MBC) is determined for this purpose.

Protocol: Following the MIC determination, an aliquot from the wells showing no visible growth is plated onto agar plates without the compound. The plates are incubated, and the MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.

Tier 3: Lead Optimization & Preliminary ADME Profiling

Promising candidates from the secondary screens move into a more focused evaluation phase.

Rationale: If the broad-spectrum kinase profiling identifies specific kinase targets, individual, quantitative enzyme inhibition assays are performed to determine the IC50 value for each target kinase.

Protocol: These are typically in-vitro enzymatic assays using purified recombinant kinases and a substrate. The rate of the enzymatic reaction is measured in the presence of varying concentrations of the inhibitor.

Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to avoid late-stage failures in drug development[20][21][22][23][24]. Key in-vitro ADME assays provide an initial understanding of the compound's drug-like properties.

Key In-Vitro ADME Assays:

  • Aqueous Solubility: Determines the solubility of the compound in physiological buffers.

  • LogD7.4: Measures the lipophilicity of the compound at physiological pH.

  • Caco-2 Permeability: Assesses the potential for oral absorption using a human colon adenocarcinoma cell line that forms a monolayer with characteristics of the intestinal barrier.

  • Metabolic Stability: Evaluates the compound's susceptibility to metabolism by liver enzymes (e.g., using liver microsomes or hepatocytes).

  • CYP450 Inhibition: Determines if the compound inhibits major cytochrome P450 enzymes, which is important for predicting potential drug-drug interactions[22].

  • Plasma Protein Binding: Measures the extent to which the compound binds to plasma proteins, which can affect its distribution and availability.

Data Presentation: Hypothetical In-Vitro ADME Data

ParameterAssayResultInterpretation
Solubility Kinetic Solubility50 µMModerate solubility
Lipophilicity LogD7.42.5Optimal for cell permeability
Permeability Caco-2 Papp (A-B)15 x 10⁻⁶ cm/sHigh permeability
Metabolic Stability Human Liver Microsomes (t₁/₂)45 minModerate stability
DDI Potential CYP3A4 Inhibition (IC50)> 20 µMLow risk of inhibition
Distribution Plasma Protein Binding85%Moderate binding

Part 3: Conclusion and Future Directions

This in-depth technical guide outlines a robust and scientifically sound strategy for the preliminary in-vitro screening of 6-Bromo-5-methyl-triazolo[1,5-a]pyrimidine. By following this multi-tiered approach, researchers can efficiently and effectively evaluate the compound's potential as a therapeutic agent. The data generated from this screening cascade will provide a solid foundation for further lead optimization, in-vivo efficacy studies, and a comprehensive preclinical development program. The key to success lies in the iterative process of testing, analyzing, and using the data to make informed decisions about the future of this promising chemical entity.

References

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  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Adl, K. (2025). Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. PubMed. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • PharmaLegacy. (n.d.). In Vitro ADME Studies. Retrieved from [Link]

  • Symeres. (n.d.). In vitro ADME drug discovery services. Retrieved from [Link]

  • Abdelkhalek, A. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry. Retrieved from [Link]

  • Niles, A. L., Moravec, R. A., & Riss, T. L. (n.d.). High-Throughput Screening Assays for the Assessment of Cytotoxicity. ResearchGate. Retrieved from [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749–1755.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Zhang, Y., et al. (2022). Design, Synthesis and Biological Evaluation of[20][21][22]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. MDPI. Retrieved from [Link]

  • Ahmed, S. A., Ahmed, O. M., & Abdelhamid, A. O. (2014). Synthesis and anti-tumor activities of new[20][21][22]triazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry. Retrieved from [Link]

  • Kuduk, S. D., et al. (2006). Synthesis and SAR of[20][21][22]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Leeds, J. A., et al. (2015). Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. ASM Journals. Retrieved from [Link]

  • Hsieh, J. H., et al. (2018). High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. PMC. Retrieved from [Link]

  • Rabal, O., & Oyarzabal, J. (2000). A strategy for primary high throughput cytotoxicity screening in pharmaceutical toxicology. PubMed. Retrieved from [Link]

  • Martin, H. L., et al. (2014). High-Content, High-Throughput Screening for the Identification of Cytotoxic Compounds Based on Cell Morphology and Cell Proliferation Markers. PLOS One. Retrieved from [Link]

  • Faria, C. C., et al. (2018). High throughput toxicity screening and intracellular detection of nanomaterials. CORE. Retrieved from [Link]

  • Phillips, M. A., et al. (2008). Triazolopyrimidine-based dihydroorotate dehydrogenase inhibitors with potent and selective activity against the malaria parasite, Plasmodium falciparum. PMC. Retrieved from [Link]

  • Wolford, J., et al. (2017). Triazolopyrimidines identified as reversible myeloperoxidase inhibitors. SciSpace. Retrieved from [Link]

  • A novel compound with antimicrobial activity against staphylococcus aureus. (2021). Ovid. Retrieved from [Link]

  • Identification of novel triazolopyrimidines as potent α-glucosidase inhibitor through design, synthesis, biological evaluations, and computational analysis. (2025). PMC. Retrieved from [Link]

  • Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-ethyl-carboxylate. (2017). ResearchGate. Retrieved from [Link]

  • Synthesis and Anti-tumor Activities of Novel[20][21][22]triazolo[1,5-a]pyrimidines. (n.d.). NIH. Retrieved from [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2019). eScholarship.org. Retrieved from [Link]

  • Anticancer activity evaluation of thieno[3,2-e][1][20][21]triazolo[1,5-a]pyrimidines and thieno[2,3-e][1][20][21]triazolo[1,5-a]pyrimidine derivatives. (n.d.). Biopolymers and Cell. Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo[20][21][22]triazolopyrimidine Derivatives as Potential Anticancer Agents. (2021). MDPI. Retrieved from [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). MDPI. Retrieved from [Link]

  • Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. (n.d.). Integrated Publications. Retrieved from [Link]

  • Dass, R. (2022). "Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidine". BYU ScholarsArchive. Retrieved from [Link]

  • In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. (2022). PubMed. Retrieved from [Link]

  • Identification of a promising hit from a new series of pyrazolo[1,5-a]pyrimidine based compounds as a potential anticancer agent with potent CDK1 inhibitory and pro-apoptotic properties through a multistep in vitro assessment. (2022). PubMed. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura coupling protocol for 6-Bromo-5-methyl-triazolo[1,5-a]pyrimidine

An Application Note and In-Depth Protocol for the Suzuki-Miyaura Coupling of 6-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine Introduction: Synthesizing Privileged Scaffolds The Suzuki-Miyaura cross-coupling reaction...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and In-Depth Protocol for the Suzuki-Miyaura Coupling of 6-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine

Introduction: Synthesizing Privileged Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, celebrated for its remarkable efficiency and tolerance in constructing carbon-carbon bonds.[2][4][5] This palladium-catalyzed reaction between organoboron compounds and organic halides has become an indispensable tool in academic and industrial research, particularly in the synthesis of complex molecules like pharmaceuticals.[5]

The[1][2][3]triazolo[1,5-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse biological activities, including anticancer, anti-tubercular, and anti-inflammatory properties.[6][7][8] The ability to functionalize this core at specific positions is crucial for developing new therapeutic agents and exploring structure-activity relationships (SAR).

This document provides a comprehensive guide and a detailed experimental protocol for the Suzuki-Miyaura coupling of 6-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine. It is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but also the scientific rationale behind the choice of reagents and conditions to ensure reproducible and high-yielding results.

Reaction Principle and Catalytic Cycle

The fundamental transformation involves the palladium-catalyzed cross-coupling of 6-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine with an aryl or heteroaryl boronic acid (or its ester derivatives) in the presence of a base to form a new C-C bond at the C6 position.

General Reaction Scheme:

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][2][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the triazolopyrimidine, forming a Pd(II) complex. This is often the rate-determining step.[4]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species, which facilitates the exchange.[1][9][10]

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are expelled from the coordination sphere, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[2][4]

Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex R-Pd(II)L_n-X (Palladacycle) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal r_pd_r R-Pd(II)L_n-R' transmetal->r_pd_r red_elim Reductive Elimination r_pd_r->red_elim red_elim->pd0 product R-R' (Product) red_elim->product reagent1 R-X (6-Bromo-5-methyl-triazolo[1,5-a]pyrimidine) reagent1->ox_add reagent2 R'-B(OH)3- (Activated Boronic Acid) reagent2->transmetal base Base + R'-B(OH)2 base->reagent2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a robust starting point for the coupling of various aryl and heteroaryl boronic acids. Optimization may be required depending on the specific boronic acid used.

Materials and Reagents
ReagentGradeSupplierNotes
6-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine>95%CommercialStarting material.
Arylboronic Acid>97%CommercialCoupling partner (1.2 - 1.5 equivalents).
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]>98%CommercialCatalyst (2-5 mol%). Store under inert gas.
Potassium Carbonate (K₂CO₃)Anhydrous, >99%CommercialBase (2.0 - 3.0 equivalents). Should be finely powdered.
1,4-DioxaneAnhydrous, >99.8%CommercialReaction solvent.
WaterDeionized/Milli-QIn-houseCo-solvent.
Ethyl AcetateACS GradeCommercialFor extraction.
Brine (Saturated NaCl solution)N/AIn-houseFor washing during work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercialFor drying organic layer.
Silica Gel230-400 meshCommercialFor column chromatography.
Deuterated Solvents (e.g., CDCl₃, DMSO-d₆)NMR GradeCommercialFor product characterization.
Equipment
  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath with temperature control

  • Inert gas line (Argon or Nitrogen) with manifold

  • Syringes and needles

  • Standard laboratory glassware (separatory funnel, round-bottom flasks, etc.)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Flash chromatography system

  • High-resolution mass spectrometer (HRMS) and Nuclear Magnetic Resonance (NMR) spectrometer

Experimental Workflow Visualization

Experimental_Workflow start Start reagents 1. Add Reagents to Schlenk Flask (Triazolopyrimidine, Boronic Acid, Base, Catalyst) start->reagents inert 2. Evacuate & Backfill with Inert Gas (3x) reagents->inert solvent 3. Add Degassed Solvents (Dioxane/Water) inert->solvent reaction 4. Heat Reaction (e.g., 90-100 °C) & Stir solvent->reaction monitor 5. Monitor Progress via TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup 6. Aqueous Work-up (Quench, Extract, Wash, Dry) monitor->workup Complete purify 7. Purify via Flash Chromatography workup->purify characterize 8. Characterize Product (NMR, HRMS) purify->characterize end End characterize->end

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 6-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and finely powdered potassium carbonate (2.5 equiv.).

  • Inerting the Atmosphere: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.), to the flask. Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The presence of oxygen can lead to catalyst decomposition and unwanted side reactions.

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling Argon or Nitrogen through the solvents for at least 20 minutes. Using a syringe, add the degassed solvent mixture to the reaction flask to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 4-12 hours. The reaction mixture will typically become heterogeneous and may change color.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe), quenching with water, extracting with ethyl acetate, and analyzing the organic layer by TLC or LC-MS. The disappearance of the starting bromide is a key indicator of completion.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash them sequentially with water and then with brine. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure 6-aryl-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine product.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and HRMS.

Expert Insights: Optimizing Key Reaction Parameters

The success of the Suzuki-Miyaura coupling, especially with nitrogen-containing heterocycles, hinges on the careful selection of reaction components.

  • Catalyst and Ligand Selection: While Pd(PPh₃)₄ is a reliable and commercially available Pd(0) source, other catalyst systems can offer advantages.[2] For challenging couplings, such as those involving sterically hindered boronic acids or less reactive heteroaryl chlorides, more advanced catalyst systems may be necessary. These often involve a Pd(II) precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) combined with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).[11][12] These ligands promote the oxidative addition step and stabilize the catalytic species.

  • The Role of the Base: The base is critical for activating the boronic acid.[10] Inorganic bases are most common.

    • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Generally effective and widely used. Cesium carbonate is stronger and can be beneficial for less reactive substrates but is more expensive.

    • Phosphates (K₃PO₄): A strong base that is often effective when carbonates fail, particularly with hindered substrates.[10]

    • Hydroxides (NaOH, KOH): Can be used but may promote side reactions or be incompatible with base-sensitive functional groups on the substrates.

  • Solvent System: A biphasic solvent system, such as dioxane/water or toluene/water, is standard.[1] The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. The organic solvent solubilizes the organic substrates and the palladium complex. For substrates sensitive to protodeboronation (decomposition of the boronic acid), using anhydrous conditions with a base like KF might be necessary.[9] Some studies also report the use of "green" solvents like 2-Me-THF.[13][14]

Troubleshooting Common Issues

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed by oxygen).2. Impure reagents or wet solvents.3. Insufficiently strong base.4. Low reaction temperature.1. Ensure a thoroughly inert atmosphere; use fresh catalyst.2. Use anhydrous solvents and pure reagents.3. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄).4. Increase the reaction temperature (e.g., to 110-120 °C, if substrates are stable).
Protodeboronation Boronic acid is unstable under the reaction conditions (hydrolyzes back to the arene). This is common with some heteroaryl and electron-deficient arylboronic acids.[11]1. Use the boronic acid in slight excess (1.5 equiv.).2. Use a milder base (e.g., KF).3. Convert the boronic acid to a more stable pinacol ester (Bpin) or MIDA boronate.4. Shorten the reaction time and increase catalyst loading.
Homo-coupling Formation of Ar-Ar from the boronic acid.This is often caused by the presence of oxygen. Improve the degassing procedure and ensure a robust inert atmosphere.
Debromination The starting 6-bromo-triazolopyrimidine is converted to the parent 5-methyl-triazolopyrimidine.This can occur if the transmetalation step is slow. Try a different ligand that accelerates transmetalation. Ensure the boronic acid is of high quality and sufficiently activated. A different solvent system might also help.[15]

Conclusion

The Suzuki-Miyaura coupling is a powerful and versatile method for the C6-arylation of the 6-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine scaffold. By carefully controlling the reaction parameters—particularly the choice of catalyst, base, and solvent, and by maintaining a strictly inert atmosphere—researchers can reliably synthesize a diverse library of derivatives. This protocol provides a validated starting point, while the accompanying discussion and troubleshooting guide offer the necessary insights for optimizing the reaction for specific substrates, thereby accelerating the discovery and development of novel molecules in medicinal chemistry.

References

  • Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC.
  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.
  • Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using.
  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO.
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
  • Diagnosing issues with a failed Suzuki coupling? Reddit.
  • Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development.
  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC.
  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC.
  • Screening of different bases for Suzuki coupling a.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • Troubleshooting low conversion in Suzuki-Miyaura reactions. Benchchem.
  • The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. PMC.
  • Efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1][2][3]triazolo[1,5-a]pyrimidine derivatives. Organic & Biomolecular Chemistry.

  • Suzuki–Miyaura coupling reaction of brominated...
  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI.

  • Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. ejournal.upi.edu. [Link]

  • Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. PubMed.
  • Involvement of 8-chloro-2-methyl benzo thiazolo[3,2-a] pyrimidine-4-ona and 2-bromo-7-trifluoromethyl-5 H-5-oxo-1,3,4-thiadiazo [3,2-a] pyrimidine to palladium catalyzed Suzuki-Miyauri cross coupling reaction. INIS-IAEA.
  • Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Samara Journal of Science.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC.
  • Synthesis of triazolopyrimidine derivatives, in two steps.
  • Preparation of[1][2][3]Triazolo[1,5-a]Pyrimidines Accelerated by Magnesium Schiff Base Complex Immobilized on. Chemical Methodologies.

  • Amin
  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyaura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.

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Application

Strategic Deployment of 6-Bromo-5-methyl-triazolo[1,5-a]pyrimidine in Kinase Inhibitor Discovery

Part 1: Introduction & Scaffold Rationale The Pharmacophore: Adenine Bioisosterism The 6-Bromo-5-methyl-triazolo[1,5-a]pyrimidine core represents a "privileged scaffold" in medicinal chemistry. Its planar, bicyclic heter...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Scaffold Rationale

The Pharmacophore: Adenine Bioisosterism

The 6-Bromo-5-methyl-triazolo[1,5-a]pyrimidine core represents a "privileged scaffold" in medicinal chemistry. Its planar, bicyclic heteroaromatic structure mimics the purine (adenine) ring of ATP, the universal cofactor for human kinases.

Unlike promiscuous inhibitors, this scaffold offers a tunable template for developing high-affinity, ATP-competitive inhibitors, particularly for Cyclin-Dependent Kinases (CDK2) and Pim-1 kinases .

Structural Anatomy & Mechanism of Action

The efficacy of this scaffold relies on specific interactions within the kinase ATP-binding pocket:

  • Hinge Region Binding: The nitrogen atoms (N3/N4) in the triazole ring serve as hydrogen bond acceptors, interacting with the backbone amides of the kinase hinge region (e.g., Leu83 in CDK2).

  • The "Gatekeeper" Vector (C6-Bromo): The bromine atom at position 6 is not merely a halogen; it is a reactive handle. It is positioned to vector substituents toward the hydrophobic "back pocket" or the gatekeeper residue. Replacing this bromine with aryl or heteroaryl groups via cross-coupling is the primary method for achieving selectivity.

  • Hydrophobic Anchor (C5-Methyl): The methyl group provides a steric fit within the adenine pocket, often displacing conserved water molecules or interacting with hydrophobic residues (e.g., Val/Ala) in the N-terminal lobe.

Part 2: Experimental Protocols

Protocol A: Chemical Derivatization (Library Generation)

Objective: To convert the 6-Bromo-5-methyl-triazolo[1,5-a]pyrimidine scaffold into a library of potential inhibitors using Suzuki-Miyaura cross-coupling.

Reagents:

  • Scaffold: 6-Bromo-5-methyl-triazolo[1,5-a]pyrimidine (1.0 eq)

  • Coupling Partners: Diverse Aryl/Heteroaryl Boronic Acids (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) or Pd(PPh₃)₄

  • Base: Cs₂CO₃ (2.0 eq) or K₂CO₃

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Workflow:

  • Preparation: In a microwave vial, dissolve the scaffold (0.2 mmol) and the specific aryl boronic acid (0.24 mmol) in degassed 1,4-dioxane (2 mL).

  • Activation: Add the base (Cs₂CO₃, 0.4 mmol) dissolved in water (0.5 mL).

  • Catalysis: Add the Palladium catalyst under an inert atmosphere (Argon/Nitrogen).

  • Reaction: Seal the vial and heat.

    • Thermal Method: 90°C for 12–16 hours.

    • Microwave Method:[1][2] 120°C for 30–60 minutes (Recommended for library generation).

  • Work-up: Filter through a Celite pad to remove Pd residues. Dilute with EtOAc, wash with brine, and dry over Na₂SO₄.

  • Purification: Isolate products via Flash Column Chromatography (Gradient: Hexane/EtOAc 0% → 100%).

  • Validation: Verify structure via ¹H-NMR and LC-MS (Check for disappearance of the Br-isotope pattern and appearance of the aryl signals).

Protocol B: Biochemical Screening (ADP-Glo™ Assay)

Objective: To quantify the inhibitory potency (


) of the synthesized derivatives against CDK2/CyclinA.

Assay Principle: This is a homogeneous, luminescent assay measuring ADP formation. Kinase activity converts ATP → ADP. The assay reagents convert ADP back to ATP, which is then used by Luciferase to generate light. Signal is proportional to kinase activity; inhibitors reduce the signal.

Materials:

  • Enzyme: Recombinant Human CDK2/CyclinA (0.5 ng/µL final)

  • Substrate: Histone H1 peptide (50 µM final)

  • ATP: Ultra-pure ATP (at

    
    , typically 10–50 µM)
    
  • Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT.

Procedure:

  • Compound Preparation: Prepare 3-fold serial dilutions of the synthesized inhibitors in 100% DMSO (Top conc: 10 mM). Dilute 1:25 into 1x Kinase Buffer (4% DMSO final).

  • Kinase Reaction (384-well plate):

    • Add 2 µL of Compound (or DMSO control).

    • Add 2 µL of Enzyme mix. Incubate 10 min at RT (allows compound to bind).

    • Add 1 µL of Substrate/ATP mix to start reaction.

    • Incubate for 60 minutes at RT.

  • ADP-Glo Step: Add 5 µL of ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.

  • Detection Step: Add 10 µL of Kinase Detection Reagent (converts ADP → ATP → Light). Incubate 30 min.

  • Read: Measure luminescence on a plate reader (e.g., EnVision or GloMax).

  • Analysis: Normalize data to "No Enzyme" (0% activity) and "DMSO Only" (100% activity). Fit curves using a 4-parameter logistic model to determine

    
    .
    

Part 3: Data Visualization & Logic

Pathway Diagram: From Scaffold to Lead

The following diagram illustrates the medicinal chemistry logic flow, transforming the raw 6-bromo scaffold into a bioactive lead compound.

ScaffoldDesign Scaffold 6-Bromo-5-methyl- triazolo[1,5-a]pyrimidine Reaction Suzuki Coupling (Pd-Catalyzed) Scaffold->Reaction + Aryl Boronic Acids Library C6-Aryl Library (Diversity Elements) Reaction->Library C-C Bond Formation Screening Kinase Assay (CDK2/Pim-1) Library->Screening High-Throughput Hit Lead Candidate (nM Affinity) Screening->Hit SAR Analysis Hit->Scaffold Iterative Optimization

Caption: The iterative design cycle using 6-Bromo-5-methyl-triazolo[1,5-a]pyrimidine as the core template for generating ATP-competitive kinase inhibitors.

Binding Mode Schematic

This diagram visualizes the critical molecular interactions within the ATP binding pocket.

BindingMode Hinge Hinge Region (Leu83 Backbone) Gatekeeper Gatekeeper Residue (Phe80/Ile10) Hydrophobic Hydrophobic Pocket Triazole Triazole Ring (N3/N4) Triazole->Hinge H-Bond Acceptor BromineSub C6-Substituent (Replaces Br) BromineSub->Gatekeeper Pi-Stacking / vdW BromineSub->Hydrophobic Occupancy Methyl C5-Methyl Methyl->Hydrophobic Steric Fit

Caption: Schematic representation of the pharmacophore docking interactions. The Triazole Ns anchor to the hinge, while the C6-substituent (derived from the Br precursor) exploits the hydrophobic selectivity pocket.

Part 4: Data Summary & SAR Trends

The following table summarizes expected Structure-Activity Relationship (SAR) trends based on literature precedents using this scaffold (e.g., Richardson et al.).

Substituent at C6 (R)Predicted CDK2 Potency (

)
Selectivity Note
-Br (Parent)> 10 µM (Weak)Fragment activity only; insufficient hydrophobic contact.
-Phenyl 1 - 5 µMImproved affinity; lacks specific H-bonds in back pocket.
-4-Sulfonamide-Phenyl < 100 nMHigh Potency. Sulfonamide often contacts Lys33 or Asp145.
-3-Hydroxyphenyl 200 - 500 nMH-bond donor improves hinge/gatekeeper interaction.
-Pyridine-3-yl 500 - 1000 nMGood solubility, moderate affinity.

Note: Data represents typical ranges for triazolopyrimidine derivatives in CDK2 assays and serves as a guide for library design.

Part 5: References

  • Richardson, C. M., et al. (2006).[3] "Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR." Bioorganic & Medicinal Chemistry Letters, 16(5), 1353-1357.

  • Williamson, D. S., et al. (2005). "Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2." Bioorganic & Medicinal Chemistry Letters, 15(3), 863-867. (Bioisostere comparison).

  • CymitQuimica. "Product Specification: 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine."[4] (Chemical Scaffold Data).

  • Promega Corporation. "ADP-Glo™ Kinase Assay Protocol." (Standard Biochemical Assay Methodology).

Sources

Method

Application Notes &amp; Protocols: Investigating 6-Bromo-5-methyl-triazolo[1,5-a]pyrimidine in Cancer Cell Lines

Abstract The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[4][5] These compounds, acting...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[4][5] These compounds, acting as purine bioisosteres, have been shown to modulate a variety of critical oncogenic pathways.[5] This document provides a comprehensive guide for researchers investigating the therapeutic potential of a specific derivative, 6-Bromo-5-methyl-triazolo[1,5-a]pyrimidine , in cancer cell lines. We outline a proposed mechanism of action based on the known activities of this chemical class, including kinase inhibition and disruption of microtubule dynamics, and provide a logical, multi-stage experimental workflow to rigorously evaluate its anti-neoplastic properties.[1][6][7] Detailed, field-proven protocols are provided for assessing cytotoxicity, cell cycle progression, apoptosis induction, and cell migration.

Introduction: The Therapeutic Promise of Triazolopyrimidines

The[1][2][3]triazolo[1,5-a]pyrimidine core has attracted significant interest in oncology drug discovery due to its structural similarity to endogenous purines, allowing it to interact with a range of biological targets.[5] Derivatives have been developed as potent inhibitors of key signaling proteins that drive cancer progression.

Mechanistic studies of analogous compounds have revealed diverse modes of action:

  • Kinase Inhibition: Several triazolopyrimidine derivatives function as potent inhibitors of critical kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), leading to the suppression of downstream pro-survival pathways like Akt and ERK1/2.[6][8][9]

  • Tubulin Polymerization: A unique class of triazolopyrimidines has been shown to promote tubulin polymerization, disrupting microtubule dynamics and inducing mitotic arrest, a mechanism distinct from taxanes.[1]

  • Induction of Apoptosis & Cell Cycle Arrest: A common downstream consequence of these primary mechanisms is the induction of programmed cell death (apoptosis) and arrest of the cell cycle, often at the G2/M or G0/G1 phase.[6][8]

Given this precedent, 6-Bromo-5-methyl-triazolo[1,5-a]pyrimidine represents a compelling candidate for investigation as a novel anti-cancer agent. The following protocols are designed to systematically characterize its biological effects.

Proposed Mechanism and Investigational Workflow

Based on the established activities of related compounds, we hypothesize that 6-Bromo-5-methyl-triazolo[1,5-a]pyrimidine may function as a kinase inhibitor, disrupting signaling cascades essential for cancer cell proliferation and survival. This disruption is predicted to cause cell cycle arrest and ultimately trigger apoptosis. The following workflow provides a structured approach to testing this hypothesis.

Investigational_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Analysis (at IC50) cluster_2 Phase 3: Functional Impact A Dose-Response Treatment (e.g., 0.1 to 100 µM) B MTT Cell Viability Assay (Protocol 1) A->B C Determine IC50 Values B->C D Cell Cycle Analysis (Flow Cytometry, Protocol 2) C->D Proceed if IC50 is potent E Apoptosis Analysis (Western Blot, Protocol 3) C->E Proceed if IC50 is potent F Wound Healing Assay (Protocol 4) C->F Proceed if IC50 is potent D1 Quantify G1, S, G2/M Phases D->D1 E1 Detect Cleaved PARP & Cleaved Caspase-3 E->E1 G Quantify Cell Migration F->G

Caption: A logical workflow for the in vitro evaluation of 6-Bromo-5-methyl-triazolo[1,5-a]pyrimidine.

Quantitative Data Summary: Cytotoxicity Profile

The first critical step is to determine the concentration-dependent cytotoxic effect of the compound across a panel of cancer cell lines from different tissue origins. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of drug potency.[10] The selection of cell lines should be guided by the research question, ideally including models with known genetic backgrounds or target expression levels.[11]

Table 1: Hypothetical IC50 Values for 6-Bromo-5-methyl-triazolo[1,5-a]pyrimidine after 48-hour treatment.

Cell Line Cancer Type Key Characteristics Hypothetical IC50 (µM)
MCF-7 Breast Adenocarcinoma ER-positive, wild-type p53 8.5
MDA-MB-231 Breast Adenocarcinoma Triple-Negative, mutant p53 12.2
HCT-116 Colorectal Carcinoma Wild-type p53, KRAS mutant 6.8
A549 Lung Carcinoma KRAS mutant 15.4

| PC-3 | Prostate Adenocarcinoma | Androgen-independent, p53 null | 20.1 |

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Rationale: The MTT assay is a robust, colorimetric method for assessing cell viability.[12] It measures the metabolic activity of mitochondria, where NAD(P)H-dependent cellular oxidoreductases reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[13] The amount of formazan is directly proportional to the number of living cells, providing a reliable measure of cytotoxicity.[2]

Materials:

  • Selected cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • 6-Bromo-5-methyl-triazolo[1,5-a]pyrimidine (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[12]

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette and microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include "vehicle control" wells (medium with DMSO only) and "blank" wells (medium only).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[15]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[12] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[2]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Analysis of Cell Cycle Progression (Flow Cytometry)

Rationale: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle.[8] Flow cytometry using propidium iodide (PI) staining is a standard method to quantify the DNA content of cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases.[16] An accumulation of cells in a specific phase suggests compound-induced cell cycle arrest.

Materials:

  • 6-well plates

  • Compound at pre-determined IC50 concentration

  • PBS (Phosphate-Buffered Saline)

  • Ice-cold 70% Ethanol

  • PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).[17]

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the IC50 concentration of the compound (and a vehicle control) for 24 or 48 hours.

  • Harvesting: Collect both adherent and floating cells. Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the cell pellet (approx. 1x10^6 cells) and add it dropwise into 1 mL of ice-cold 70% ethanol while gently vortexing. This step permeabilizes the cells and preserves their DNA.[17] Fix overnight or for at least 30 minutes at 4°C.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. The RNase A is crucial for degrading RNA to ensure that PI only stains DNA.[16]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate on the single-cell population to exclude doublets and aggregates.[17] Collect data for at least 10,000 events per sample.

  • Data Interpretation: Analyze the resulting DNA content histograms using modeling software (e.g., FlowJo, ModFit) to quantify the percentage of cells in each phase of the cell cycle.[17]

Cell_Cycle_Pathway cluster_0 Hypothetical Kinase Inhibition Pathway EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Compound 6-Bromo-5-methyl- triazolo[1,5-a]pyrimidine Compound->EGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Hypothetical pathway showing inhibition of a receptor tyrosine kinase (e.g., EGFR) by the compound.[6]

Protocol 3: Assessment of Apoptosis (Western Blotting)

Rationale: Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic drugs eliminate cancer cells. A hallmark of apoptosis is the activation of a cascade of proteases called caspases. Western blotting can detect the cleavage (and thus activation) of key apoptotic proteins, such as Caspase-3 (an executioner caspase) and its substrate, PARP-1 (Poly (ADP-ribose) polymerase-1).[18][19]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Anti-Cleaved Caspase-3, Anti-PARP, Anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL) and imaging system

Procedure:

  • Protein Extraction: Treat cells with the compound (IC50) for a relevant time course (e.g., 12, 24, 48 hours). Lyse the cells on ice, collect the lysates, and quantify the protein concentration.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Data Interpretation: An increase in the cleaved forms of Caspase-3 (e.g., p17/p19 fragments) and PARP-1 (89 kDa fragment) in treated samples compared to the vehicle control indicates the induction of apoptosis.[19] β-actin serves as a loading control to ensure equal protein loading.

Protocol 4: Evaluation of Cell Migration (Wound Healing Assay)

Rationale: The ability of cancer cells to migrate is fundamental to metastasis. The wound healing, or scratch, assay is a straightforward and cost-effective method to assess collective cell migration in vitro.[20][21] By creating a cell-free gap in a confluent monolayer, the rate at which cells move to close the "wound" can be quantified, revealing the inhibitory effects of a compound on cell motility.[3][22]

Materials:

  • 12-well or 24-well plates

  • Sterile p200 pipette tip or a dedicated scratch-making tool

  • Culture medium, potentially with reduced serum to minimize proliferation.[21]

  • Phase-contrast microscope with a camera

Procedure:

  • Create Monolayer: Seed cells in a plate at a density that will form a fully confluent monolayer after 24-48 hours.

  • Create Wound: Once confluent, carefully create a straight scratch across the center of the monolayer using a sterile p200 pipette tip.[22] Apply consistent pressure to ensure a uniform gap.

  • Wash and Treat: Gently wash the wells with PBS to remove dislodged cells. Add fresh medium containing the compound at a non-lethal concentration (e.g., IC50/4 or IC50/2) and a vehicle control. Using a lower serum concentration can help ensure that gap closure is due to migration rather than proliferation.[3]

  • Imaging (Time 0): Immediately capture images of the scratch at predefined locations for each well. These serve as the baseline (T=0).[22]

  • Time-Lapse Imaging: Place the plate in an incubator and capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours). The duration depends on the migration speed of the cell line.

  • Data Analysis: Measure the area of the cell-free gap at each time point using software like ImageJ. Calculate the percentage of wound closure over time for treated versus control wells. A significant reduction in the closure rate indicates an inhibitory effect on cell migration.[20]

References

  • Zhang, N., et al. (2007). Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 50(2), 211-224. [Link]

  • Moodle@Units. (n.d.). In vitro wound-healing assay also known as the scratch assay. Retrieved from [Link]

  • Assay Genie. (2022). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 23(1), 154. [Link]

  • ibidi GmbH. (n.d.). Wound Healing and Migration Assays. Retrieved from [Link]

  • Pozarowski, P., & Darzynkiewicz, Z. (2004). Analysis of cell cycle by flow cytometry. Current Protocols in Cell Biology, Chapter 7, Unit 7.5. (Note: A general protocol source like [Link] is also applicable)

  • Bitesize Bio. (2025). Making a Mark: How to Set up Your Wound Healing Assay. Retrieved from [https://bitesizebio.com/2 wound-healing-assay/]([Link] wound-healing-assay/)

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Ahmed, S. A., et al. (2014). Synthesis and anti-tumor activities of new[1][2][3]triazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 5(2), 334-338. [Link]

  • Journal of Chemical Technology. (2025). Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetic. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Geng, Y., et al. (2018). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents. Frontiers in Chemistry, 6, 255. [Link]

  • El-Naggar, M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Advances, 12(25), 15939-15953. [Link]

  • ResearchGate. (n.d.). SAR of tested triazolopyrimidine derivatives 5a–g against HepG‐2 and MCF‐7 cell lines. Retrieved from [Link]

  • Rosse, G., & Brazeau, J. F. (2014). Triazolo[4,5-d]pyrimidine Derivatives as Inhibitors of GCN2. ACS Medicinal Chemistry Letters, 5(2), 105-106. [Link]

  • Mohamed, A. M., et al. (2015). ANTICANCER ACTIVITY OF NEWLY SYNTHESIZED TRIAZOLOPYRIMIDINE DERIVATIVES AND THEIR NUCLEOSIDE ANALOGS. Acta Poloniae Pharmaceutica, 72(2), 307-318. [Link]

  • Lv, K., et al. (2007). Synthesis and Anti-tumor Activities of Novel[1][2][3]triazolo[1,5-a]pyrimidines. Molecules, 12(5), 1122-1132. [Link]

  • Di Veroli, G. Y., et al. (2016). A Brief Guide to Performing Pharmacological Studies In Vitro. Anticancer Research, 36(7), 3259-3264. [Link]

  • Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]

  • Sorger Lab. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. In: Current Protocols in Chemical Biology. [Link]

  • Ahmed, S. A., et al. (2014). Synthesis and anti-tumor activities of new[1][2][3]triazolo[1,5-a]pyrimidine derivatives. SciSpace. [Link]

  • SciSpace. (2014). Synthesis and anti-tumor activities of new[1][2][3]triazolo[1,5-a]pyrimidine derivatives. [Link]

  • Gil-Ad, I., & Ziv-Wieder, I. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Current Cancer Drug Targets, 18(1), 3-13. [Link]

  • Al-Abdullah, E. S., et al. (2020). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Current Organic Synthesis, 17(5), 387-397. [Link]

  • Wang, Y., et al. (2013). Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry, 67, 147-155. [Link]

  • ResearchGate. (2025). Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Retrieved from [Link]

  • MDPI. (2007). Synthesis and Anti-tumor Activities of Novel[1][2][3]triazolo[1,5-a]pyrimidines. Retrieved from [Link]

  • Dass, R. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidine. BYU ScholarsArchive. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Bromo-5-methyl-triazolo[1,5-a]pyrimidine

Technical Support Center: Synthesis of 6-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine Welcome to the technical support guide for the synthesis of 6-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine. This document is...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 6-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine

Welcome to the technical support guide for the synthesis of 6-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The[1][2][3]triazolo[1,5-a]pyrimidine core is a privileged structure in drug discovery, appearing in molecules with a wide range of biological activities, including anti-cancer, anti-tubercular, and anti-viral properties.[4][5][6]

This guide provides an optimized, two-step synthetic protocol and addresses common challenges through a detailed troubleshooting section and frequently asked questions. Our goal is to equip you with the practical knowledge and theoretical understanding necessary to improve your yield, purity, and overall success.

Optimized Synthetic Workflow

The synthesis of 6-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine is most effectively achieved through a two-step process: first, the construction of the heterocyclic core via cyclocondensation, followed by regioselective bromination.

SynthesisWorkflow cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Electrophilic Bromination cluster_2 Analysis & Purification A 3-Amino-1,2,4-triazole C 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine A->C AcOH, Reflux B Acetoacetaldehyde Dimethyl Acetal B->C AcOH, Reflux E 6-Bromo-5-methyl- [1,2,4]triazolo[1,5-a]pyrimidine C->E Acetonitrile, RT D N-Bromosuccinimide (NBS) D->E Acetonitrile, RT F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: General synthetic workflow for 6-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine.

Detailed Experimental Protocols

Part 1: Synthesis of 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidine

The foundational step is the acid-catalyzed cyclocondensation reaction between 3-amino-1,2,4-triazole and a suitable β-carbonyl precursor.[4] Glacial acetic acid serves as both the solvent and the catalyst, promoting the initial imine formation followed by intramolecular cyclization and dehydration.[7]

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 3-amino-1,2,4-triazole (1.0 eq).

  • Add glacial acetic acid (10-15 mL per gram of aminotriazole).

  • Add acetoacetaldehyde dimethyl acetal (1.1 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours, monitoring by TLC (e.g., 10% MeOH in DCM).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the cooled mixture slowly into a beaker of ice-cold water (10x the volume of acetic acid used) while stirring.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product is often of sufficient purity for the next step.

Part 2: Synthesis of 6-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine

This step involves the regioselective electrophilic bromination of the pyrimidine ring. The C6 position is electronically favored for substitution. N-Bromosuccinimide (NBS) is a reliable and easy-to-handle brominating agent for this transformation. Using a polar aprotic solvent like acetonitrile or DMF is recommended.

Procedure:

  • In a round-bottom flask, dissolve the crude 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidine (1.0 eq) in acetonitrile (20 mL per gram).

  • Cool the solution in an ice bath to 0-5 °C.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to yield the final product as a solid.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Troubleshooting Start Low Yield or Reaction Failure Step1 Issue in Step 1: Cyclocondensation? Start->Step1 Step2 Issue in Step 2: Bromination? Start->Step2 Cause1A Incomplete Reaction: Check Reflux Time/Temp Step1->Cause1A Cause1B Poor Precipitation: Verify pH during workup Step1->Cause1B Cause1C Isomer Formation: (Dimroth Rearrangement) Step1->Cause1C Cause2A No Reaction: Verify NBS Activity Step2->Cause2A Cause2B Multiple Spots on TLC: Over-bromination or side reactions Step2->Cause2B Cause2C Low Recovery after Column: Check solubility and column loading Step2->Cause2C

Caption: Decision tree for troubleshooting common synthesis issues.

Q: My cyclocondensation reaction (Step 1) has a very low yield. What are the likely causes?

A: Low yield in this step typically points to one of three issues: incomplete reaction, inefficient product isolation, or competing side reactions.

  • Reaction Conditions: Ensure the reaction is heated to a full reflux in glacial acetic acid. A lower temperature will significantly slow the rate of dehydration, leading to incomplete conversion. Confirm the reaction has run to completion using TLC before proceeding to workup.

  • Workup and Isolation: The product is precipitated by neutralizing the acidic solvent. If the pH is not brought to at least 7-8, a significant portion of your product may remain in the aqueous solution as a protonated salt, leading to poor recovery. Ensure thorough neutralization with a base like sodium bicarbonate or sodium hydroxide.

  • Side Reactions: At high temperatures, a minor amount of the isomeric[1][2][3]triazolo[4,3-a]pyrimidine may form, which can sometimes rearrange to the desired [1,5-a] product via a Dimroth rearrangement.[4][8] However, if reaction conditions are not optimal, this can lead to a mixture of products and lower the yield of the desired isomer. Sticking to the recommended temperature and time helps minimize this.

Q: The bromination reaction (Step 2) is not working, or my TLC plate shows multiple products.

A: This usually relates to the activity of the brominating agent or the reaction conditions being too harsh.

  • No Reaction: N-Bromosuccinimide can degrade over time, especially if exposed to light and moisture. Use a fresh bottle of NBS or recrystallize old reagent from water. Also, confirm the identity and purity of your starting material from Step 1; impurities can inhibit the reaction.

  • Multiple Products: The formation of multiple spots on TLC suggests either over-bromination (dibromination) or other side reactions. This can happen if the temperature is too high or if an excess of NBS is used. Key solutions include:

    • Control Stoichiometry: Use no more than 1.05-1.1 equivalents of NBS.

    • Control Temperature: Perform the NBS addition at 0 °C to moderate the reaction rate and improve selectivity.

    • Solvent Choice: Acetonitrile is generally a good choice. Solvents like DMF can sometimes accelerate the reaction but may also lead to more side products if not carefully controlled.

Q: I'm having difficulty purifying the final bromo-product by column chromatography.

A: Purification challenges often stem from improper solvent system selection or product characteristics.

  • Solvent System: 6-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine is a moderately polar compound. A typical mobile phase is a gradient of ethyl acetate in hexanes. If the product is not moving from the baseline, you may need to add a small amount of methanol (1-2%) to your ethyl acetate.

  • Product Streaking: The nitrogen atoms in the heterocyclic core can cause the compound to streak on silica gel. Adding a small amount of triethylamine (0.1-0.5%) to your mobile phase can neutralize the acidic sites on the silica, resulting in sharper peaks and better separation.

  • Alternative Purification: If chromatography is problematic, consider recrystallization. Try dissolving the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or acetonitrile) and allowing it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the formation of the[1][2][3]triazolo[1,5-a]pyrimidine ring system? The synthesis is a classic example of a condensation-cyclization reaction. It begins with the nucleophilic attack of a primary amine from 3-amino-1,2,4-triazole onto one of the carbonyl groups of the β-dicarbonyl equivalent. This is followed by the formation of an enamine or imine intermediate, which then undergoes intramolecular cyclization and finally dehydrates to form the aromatic pyrimidine ring fused to the triazole.

Q2: Can other brominating agents be used besides NBS? Yes, elemental bromine (Br₂) in a solvent like acetic acid or chloroform can also be used. However, NBS is often preferred in a laboratory setting because it is a solid that is easier and safer to handle than liquid bromine. It also tends to provide more controlled, selective bromination with fewer side products under mild conditions.

Q3: How do I confirm that I have synthesized the correct product and not an isomer? Unambiguous structural confirmation requires a combination of analytical techniques:

  • ¹H NMR: The proton NMR spectrum will show characteristic shifts for the methyl group and the aromatic protons on the pyrimidine and triazole rings. The coupling patterns and integrations should match the target structure.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is crucial. It will provide a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental formula (C₆H₅BrN₄). The isotopic pattern for bromine (a ~1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) will be a key diagnostic feature.[9]

  • ¹³C NMR: This will confirm the number of unique carbon environments in the molecule. For absolute proof of regiochemistry, especially if isomer formation is a concern, 2D NMR experiments (like NOESY or HMBC) or single-crystal X-ray diffraction would be required.[10]

Q4: Are there alternative synthetic routes to this compound? Yes, an alternative strategy involves using a pre-brominated building block. For instance, one could synthesize the triazolopyrimidine core using 2-bromo-3-oxobutanal (a bromo-derivative of acetoacetaldehyde) in the cyclocondensation step.[11] However, such precursors can be less stable and not as commercially available as acetoacetaldehyde dimethyl acetal, making the post-cyclization bromination strategy more common and versatile.

Data Summary Table

StepKey ReagentsSolventTemp. (°C)Time (h)Typical Yield
1. Cyclocondensation 3-Amino-1,2,4-triazole, Acetoacetaldehyde Dimethyl AcetalGlacial Acetic Acid118 (Reflux)4 - 675 - 90%
2. Bromination 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidine, NBSAcetonitrile0 to RT2 - 460 - 85%

References

  • Stark, D. G., & Hart, A. C. (2010). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. NIH Public Access. [Link]

  • Moussa, Z., & Al-Hussain, S. A. (2020). Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. PubMed. [Link]

  • Serra, S., & D'Annessa, I. (2022). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC - NIH. [Link]

  • Hart, A. C., & Stark, D. G. (2008). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. ResearchGate. [Link]

  • Bayat, M., & Nasrollahzadeh, M. (2020). A three-component cyclocondensation reaction for the synthesis of new triazolo[1,5-a]pyrimidine scaffolds using 3-aminotriazole, aldehydes and ketene N,S-acetal. ResearchGate. [Link]

  • Osol, P., & Krasavin, M. (2021). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. [Link]

  • El-Gazzar, A. B. A. (2021). Synthesis of[1][2][3]‐triazolo[4,3‐a]pyrimidine by cyclocondensation of isoflavones with 3‐amino‐1,2,4‐triazole or 3‐amino‐5‐hydroxy‐1,2,4‐triazole in DMSO. ResearchGate. [Link]

  • Albright, R. L. (1986). Process for the preparation of 3-amino-1,2,4-triazole.
  • Mrayej, O., et al. (2024). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. http:/ /ejournal.upi. edu. [Link]

  • Alcaide, B., et al. (2014). Synthesis of[1][2][3]-triazolo[1,5-a]pyrimidines by Dimroth rearrangement. REDI. [Link]

  • Singh, R., et al. (2021). New Triazolopyrimidines with Improved Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]

  • PubChem. (n.d.). 6-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine. PubChemLite. [Link]

  • SIELC Technologies. (2018).[1][2][3]Triazolo[1,5-a]pyrimidin-7-ol, 6-bromo-5-methyl-. SIELC Technologies. [Link]

  • Tran, T. D., et al. (2023). Identification of novel triazolopyrimidines as potent α-glucosidase inhibitor through design, synthesis, biological evaluations, and computational analysis. PMC - NIH. [Link]

  • Ganesh, N. Y., et al. (2017). Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-ethyl-carboxylate. International Journal of Chemical Studies. [Link]

  • Jalilian, Z., et al. (2024). Preparation of[1][2][3]Triazolo[1,5-a]Pyrimidines Accelerated by Magnesium Schiff Base Complex Immobilized on. Chemical Methodologies. [Link]

  • El-Sayed, N. N. E., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI. [Link]

  • Abdelkhalek, A., et al. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Samara Journal of Science. [Link]

  • Gray, M. A., et al. (2017). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. PMC - NIH. [Link]

  • Kumar, R., et al. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. ScienceDirect. [Link]

Sources

Optimization

side reactions in the synthesis of 6-Bromo-5-methyl-triazolo[1,5-a]pyrimidine

The following Technical Support Guide is designed for researchers and process chemists synthesizing 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine . It addresses the specific mechanistic failures associated with the c...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists synthesizing 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine . It addresses the specific mechanistic failures associated with the condensation and halogenation steps inherent to this scaffold.

Topic: Troubleshooting Side Reactions in 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine Synthesis Ticket Type: Advanced Synthesis Optimization Applicable Protocols: Cyclocondensation, Electrophilic Aromatic Substitution (EAS)

Executive Summary & Reaction Logic

The synthesis of 6-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine typically proceeds via two distinct phases, each with critical failure modes:

  • Cyclocondensation: Reaction of 3-amino-1,2,4-triazole with a 1,3-electrophile (e.g., 3-oxobutanal equivalent) to form the 5-methyl core.

  • Regioselective Bromination: Electrophilic substitution at C6 using NBS or Br₂.

Primary Challenges:

  • Regioisomerism (5-Me vs. 7-Me): Controlled by the initial nucleophilic attack (Exocyclic-N vs. Endocyclic-N).

  • Ring Fusion Isomerism: The kinetic [1,2,4]triazolo[4,3-a]pyrimidine forms first and must rearrange to the thermodynamic [1,5-a] isomer (Dimroth Rearrangement).

  • Bromination Fidelity: Competition between C6-electrophilic substitution and 5-methyl radical bromination.

Critical Pathway Analysis (Visualization)

The following diagram details the bifurcation points where side reactions occur. Use this to identify where your process deviated.

TriazoloPathway Start 3-Amino-1,2,4-triazole + 3-Oxobutanal acetal Kinetic Kinetic Intermediate (Schiff Base Formation) Start->Kinetic Condensation Iso_43a [1,2,4]Triazolo[4,3-a]pyrimidine (Kinetic Product - UNWANTED) Kinetic->Iso_43a Fast Cyclization Regio_7Me 7-Methyl Isomer (Impurity) Kinetic->Regio_7Me Attack at Ketone Regio_5Me 5-Methyl Isomer (Target Core) Kinetic->Regio_5Me Attack at Aldehyde Iso_15a [1,2,4]Triazolo[1,5-a]pyrimidine (Thermodynamic Product - TARGET) Iso_43a->Iso_15a Dimroth Rearrangement (Acid/Base + Heat) Iso_15a->Regio_5Me If 5-Me path selected Brom_C6 6-Bromo-5-methyl (FINAL TARGET) Regio_5Me->Brom_C6 NBS/MeCN (EAS) Brom_Radical 5-(Bromomethyl) Side Product (Radical Impurity) Regio_5Me->Brom_Radical NBS/Light (Radical)

Caption: Pathway illustrating the bifurcation between kinetic [4,3-a] and thermodynamic [1,5-a] isomers, and the competition between C6-bromination and methyl-radical bromination.

Troubleshooting Guide: Side Reactions

Issue 1: Presence of [1,2,4]Triazolo[4,3-a]pyrimidine Isomer

Symptom: LCMS shows correct Mass (M+1), but NMR shows distinct shift in aromatic protons. The product has a lower melting point than expected. Root Cause: Incomplete Dimroth Rearrangement . The reaction stopped at the kinetic product (fused at the ring nitrogen 2-3 bond) instead of rearranging to the stable [1,5-a] system. Mechanism: The [4,3-a] isomer forms rapidly. Rearrangement requires ring opening (ANRORC-like mechanism) and re-closure, which is driven by thermodynamics.

Corrective Protocol:

  • Force Rearrangement: Reflux the crude material in glacial acetic acid or ethanol containing a catalytic base (e.g., NaOEt) for 4–6 hours.

  • Monitor: Watch for the shift of the bridgehead proton in NMR.

  • Prevention: Ensure the initial cyclization is performed at sufficiently high temperature (>80°C) or in acidic media (AcOH) which catalyzes the rearrangement.

Issue 2: 7-Methyl Isomer Contamination

Symptom: Two peaks in HPLC with identical mass. 1H NMR shows the methyl group singlet at a slightly different chemical shift (~0.2 ppm difference). Root Cause: Lack of regiocontrol during the condensation of 3-amino-1,2,4-triazole with the unsymmetrical 1,3-dicarbonyl equivalent (e.g., 4,4-dimethoxy-2-butanone). Mechanism:

  • Target (5-Me): Exocyclic amine (-NH2) attacks the aldehyde (acetal) carbon first.

  • Impurity (7-Me): Exocyclic amine attacks the ketone carbon first.

Corrective Protocol:

  • Precursor Choice: Use 3,3-dimethoxy-2-butanone (or equivalent protected aldehyde). The aldehyde is sterically accessible and more electrophilic.

  • pH Adjustment: Conduct the reaction in glacial acetic acid . Acidic conditions protonate the carbonyls; the aldehyde becomes significantly more reactive toward the exocyclic amine than the ketone, favoring the 5-Me path.

  • Purification: These isomers are difficult to separate by flash chromatography. Recrystallization from EtOH/Water often enriches the symmetrical [1,5-a] isomer.

Issue 3: Bromination on the Methyl Group (Benzylic-like)

Symptom: Product contains an impurity with +78/80 mass units (monobromo) but unstable. 1H NMR shows loss of methyl singlet (3H) and appearance of CH2 doublet (2H). Root Cause: Free-radical bromination occurring alongside Electrophilic Aromatic Substitution (EAS). Mechanism: The 5-methyl group is "benzylic" to the aromatic triazolopyrimidine system. In the presence of light or peroxides, NBS reacts via a radical pathway at the methyl group rather than the C6 aromatic ring.

Corrective Protocol:

  • Solvent Switch: Use Acetonitrile (MeCN) or Acetic Acid instead of CCl4 or Benzene. Polar solvents favor the ionic (EAS) mechanism.

  • Radical Scavenger: Perform the reaction in the dark (wrap flask in foil).

  • Reagent Control: Use N-Bromosuccinimide (NBS) at 0°C to Room Temperature. Do not use reflux unless necessary. Avoid radical initiators (AIBN, benzoyl peroxide).

Experimental Data & Specifications

Comparison of Isomers (NMR Diagnostics)

Note: Chemical shifts are approximate (in DMSO-d6) and depend on concentration.

FeatureTarget: 5-Methyl-[1,5-a]Impurity: 7-Methyl-[1,5-a]Impurity: [4,3-a] Isomer
Methyl Shift

2.45 - 2.55 ppm

2.30 - 2.40 ppm

2.60 - 2.70 ppm
Aromatic H C6-H: Singlet (if unbrominated)C6-H: SingletC6-H: Doublet character
Stability High (Thermodynamic)High (Thermodynamic)Low (Kinetic) - Rearranges
Reaction Brominates at C6Brominates at C6Brominates at C5 (different numbering)
Optimized Protocol: Bromination of 5-Methyl Core

Reference Standard for Ticket #102

  • Dissolution: Dissolve 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine (1.0 eq) in MeCN (10 vol).

  • Addition: Add NBS (1.05 eq) portion-wise at 0–5°C. Protect from light.

  • Reaction: Stir at RT for 2–4 hours. Monitor by HPLC (Target RRT ~ 1.0, Starting Material RRT ~ 0.8).

  • Quench: Pour into 5% Na₂S₂O₃ (aq) to quench active bromine.

  • Isolation: Filter precipitate or extract with EtOAc.

  • Yield Expectation: 85–95%.

Frequently Asked Questions (FAQ)

Q: Why do I see a "double bromination" product? A: The triazolopyrimidine ring is electron-deficient compared to a simple pyrimidine, but C6 is still reactive. Double bromination is rare unless you have a strong activating group. However, if you see M+158/160 peaks, check if you are brominating the methyl group and the ring (Side Reaction 3). Reduce NBS equivalents to 1.0 and lower the temperature.

Q: Can I use elemental Bromine (Br₂) instead of NBS? A: Yes, but Br₂ is harsher. It generates HBr as a byproduct, which can protonate the triazole ring (forming salts that precipitate out of solution, stalling the reaction). If using Br₂, add a base like NaOAc to buffer the acid. NBS is preferred for cleaner regioselectivity.

Q: My reaction yields a "gum" that won't crystallize. What is it? A: This is often the result of ring opening . Under strong acidic conditions (e.g., HBr/AcOH at high heat) or strong basic hydrolysis, the pyrimidine ring can open, leading to complex mixtures of formyl-triazoles. Ensure your reaction pH is controlled and avoid prolonged heating after conversion is complete.

References

  • Dimroth Rearrangement Mechanism & Scope

    • Title: The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines.[1][2]

    • Source: PMC (N
    • URL:[Link]

  • Regioselectivity in Triazolopyrimidine Synthesis

    • Title: Efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidine derivatives.[3]

    • Source: Organic & Biomolecular Chemistry (RSC).
    • URL:[Link]

  • Bromination Methodologies (NBS vs Radical)

    • Title: Variation of the bromination site on the reaction of 1,2,3-triazol-4-yl-3-arylprop-2-en-1-ones with N-bromosuccinimide.[4]

    • Source: Arkivoc.[4]

    • URL:[Link]

  • General Synthesis of [1,5-a] Systems

    • Title: Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines (Analogous Chemistry).
    • Source: Molecules (MDPI).
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability of 6-Bromo-5-methyl-triazolo[1,5-a]pyrimidine

This technical guide addresses the stability, solubility, and handling of 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine (BMTAP). It is designed for researchers utilizing this scaffold in medicinal chemistry (e.g., as...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, solubility, and handling of 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine (BMTAP). It is designed for researchers utilizing this scaffold in medicinal chemistry (e.g., as a purine bioisostere or kinase inhibitor intermediate).

PART 1: CRITICAL STABILITY PROFILE

Executive Summary: 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a fused bicyclic heterocycle. While the [1,2,4]triazolo[1,5-a]pyrimidine scaffold is generally robust, the specific substitution pattern (6-bromo, 5-methyl) introduces distinct electronic vulnerabilities. The primary stability risks are nucleophilic attack at C-7 , photodebromination , and hydrolytic ring-opening under non-neutral conditions.

Electronic Vulnerability & Nucleophilic Attack

The pyrimidine ring in this fused system is electron-deficient. The bridgehead nitrogen (N-4) exerts a strong electron-withdrawing effect, activating positions C-5 and C-7.

  • The Risk: Although the methyl group at C-5 provides some steric protection, C-7 remains unsubstituted and highly electrophilic . In the presence of strong nucleophiles (e.g., thiols, hydroxides, or even water at high temperatures), the ring is susceptible to addition-elimination reactions or ring-opening.

  • The 6-Bromo Effect: The bromine atom at C-6 further decreases electron density in the pyrimidine ring via induction (-I effect), exacerbating the electrophilicity of C-7.

Photostability (C-Br Bond Lability)

Aryl bromides are inherently susceptible to homolytic cleavage under UV light.

  • Mechanism: Exposure to ambient light (especially in solution) can lead to the formation of an aryl radical at C-6, resulting in debromination (forming the 5-methyl analog) or radical coupling byproducts.

Hydrolytic Instability
  • Acidic Conditions: Protonation of N-1 or N-3 in the triazole ring can activate the system towards nucleophilic attack by water, leading to ring cleavage of the pyrimidine moiety.

  • Basic Conditions: Hydroxide ions can attack C-7, leading to a Dimroth-type rearrangement or degradation to acyclic components.

PART 2: TROUBLESHOOTING GUIDE (Q&A)

SECTION A: SOLUBILITY & PRECIPITATION

Q1: My compound precipitates when I dilute my DMSO stock into cell culture media. How can I prevent this? Diagnosis: BMTAP is lipophilic (LogP ~1.8–2.0). Rapid dilution into aqueous media causes "crashing out" due to the high energy penalty of cavity formation in water. Solution:

  • Serial Dilution: Do not dilute directly from 10 mM stock to assay concentration (e.g., 10 µM). Use an intermediate dilution step in solvent (e.g., 10 mM DMSO

    
     1 mM DMSO 
    
    
    
    Assay Buffer).
  • Surfactant Addition: Pre-condition the media with 0.05% Tween-20 or Triton X-100 before adding the compound. This reduces surface tension and stabilizes micro-aggregates.

  • Limit DMSO: Ensure final DMSO concentration is <1% to minimize solvent effects, but never add pure DMSO stock to cold buffer. Warm the buffer to 37°C first.

Q2: Can I sonicate the solution to dissolve the solid? Warning: Avoid prolonged sonication. While sonication aids dissolution, it generates local hotspots and cavitation bubbles that can induce sonolysis of the C-Br bond or accelerate hydrolysis. Protocol: Vortex vigorously for 30 seconds. If sonication is necessary, use a water bath sonicator (not a probe) for max 1 minute, keeping the sample on ice.

SECTION B: CHEMICAL STABILITY

Q3: I see a new peak at [M-Br+H] (mass ~134) in my LC-MS after leaving the sample on the bench. What happened? Diagnosis: Photodebromination. The loss of Bromine (mass 79/81) and replacement with Hydrogen indicates the C-Br bond was cleaved by light. Solution:

  • Amber Glass: Always store stock solutions in amber vials.

  • Foil Wrap: If amber vials are unavailable, wrap tubes in aluminum foil.

  • Bench Time: Limit exposure to fluorescent lab lights. Process samples immediately.

Q4: Is the compound stable in DMSO at room temperature? Analysis: Generally, yes. However, DMSO is hygroscopic. Risk: Absorbed water in DMSO can initiate slow hydrolysis over weeks. Recommendation:

  • Store DMSO stocks at -20°C or -80°C .

  • Use anhydrous DMSO (packed under Nitrogen) for making stocks.

  • Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

Q5: Can I use this compound in a nucleophilic substitution reaction at C-7? Technical Insight: Yes, but the 6-Bromo group complicates the reactivity. Guideline: The 6-Br group is labile to Pd-catalyzed cross-coupling. If you intend to functionalize C-7 via


, use mild bases (e.g., 

) and avoid high temperatures that might trigger competing reactions at the C-Br site or ring opening.

PART 3: EXPERIMENTAL PROTOCOLS

Protocol 1: Assessing Solvolytic Stability (Half-Life Determination)

Objective: Determine the stability of BMTAP in assay buffer.

Reagents:

  • Compound Stock: 10 mM in DMSO.

  • Buffer A: PBS pH 7.4.

  • Buffer B: PBS pH 2.0 (Simulated Gastric Fluid).

  • Internal Standard: Caffeine (stable reference).

Workflow:

  • Preparation: Spike Compound Stock into Buffer A and Buffer B to a final concentration of 10 µM (0.1% DMSO).

  • Incubation: Incubate mixtures at 37°C in a thermomixer (protected from light).

  • Sampling: At

    
     hours, remove 50 µL aliquots.
    
  • Quenching: Immediately add 50 µL cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into LC-MS/HPLC.

  • Calculation: Plot

    
     vs. Time. Slope 
    
    
    
    .
    
    
    .
Protocol 2: Photostability Check

Objective: Verify susceptibility to light-induced degradation.

  • Prepare two 10 µM solutions in Methanol/Water (50:50).

  • Control: Wrap one vial completely in aluminum foil.

  • Test: Place the second vial under a standard fluorescent lab lamp (approx. 400-700 nm) at a distance of 20 cm.

  • Timepoints: Analyze both vials by HPLC at 0, 2, and 6 hours.

  • Criteria: If the Test sample shows >5% degradation relative to Control, the compound is photolabile.

PART 4: DATA VISUALIZATION

Degradation Pathways Diagram

The following diagram illustrates the primary degradation routes for 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine in solution.

StabilityPathways cluster_conditions Environmental Triggers Compound 6-Bromo-5-methyl- triazolo[1,5-a]pyrimidine Hydrolysis Ring-Opened Species Compound->Hydrolysis Acid/Base (H3O+ / OH-) Photolysis Debrominated Product (5-methyl analog) Compound->Photolysis UV/Vis Light (Homolysis) Nucleophilic C-7 Adducts (e.g., 7-OH, 7-OR) Compound->Nucleophilic Nucleophiles (R-SH, R-NH2) Trigger1 pH < 4 or > 9 Trigger1->Hydrolysis Trigger2 Ambient Light Trigger2->Photolysis Trigger3 Thiols/Amines Trigger3->Nucleophilic

Caption: Mechanistic pathways of degradation: Hydrolytic ring cleavage, Photo-induced debromination, and Nucleophilic attack at C-7.[1]

Stability Summary Table
ParameterConditionStability RatingRecommendation
Hydrolysis pH 7.4 (PBS)HighStable for >24h at 37°C.
Hydrolysis pH < 2 or > 10LowAvoid prolonged exposure; analyze immediately.
Photostability Ambient LightModerate/LowProtect from light. Use amber vials.
Thermal DMSO (25°C)HighStable for weeks if anhydrous.
Thermal DMSO (>60°C)ModeratePotential for solvolysis; avoid heating to dissolve.
Reactivity Thiols (e.g., GSH)ModerateC-7 is electrophilic; monitor in thiol-based assays.

References

  • Hori, M., et al. (1985). Generation of [1,2,4]triazolo[1,5-a]pyrimidine N-ylides and their ring transformation reactions.[2] Journal of the Chemical Society, Perkin Transactions 1, 2333-2336.[2] Link

  • Oukoloff, K., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.[3] European Journal of Medicinal Chemistry, 165, 332-346. Link

  • Rusina, O., et al. (2021). Oxidative Aromatization of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines: Synthetic Possibilities and Limitations. Molecules, 26(16), 4725. Link

  • PubChem. 6-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine (Compound Summary). Link

Sources

Optimization

Technical Support Center: Troubleshooting Poor Solubility of 6-Bromo-5-methyl-triazolo[1,5-a]pyrimidine in Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for solubility challenges encountered with 6-Bromo-5-methyl-triazolo[1...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for solubility challenges encountered with 6-Bromo-5-methyl-triazolo[1,5-a]pyrimidine in various assay formats. Our recommendations are grounded in established physicochemical principles and extensive laboratory experience to ensure the integrity and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of 6-Bromo-5-methyl-triazolo[1,5-a]pyrimidine in my aqueous assay buffer after diluting my DMSO stock. What is the primary cause?

A1: This is a classic case of a poorly soluble compound crashing out of solution when the concentration of the organic co-solvent, in this case, Dimethyl Sulfoxide (DMSO), is decreased by dilution into an aqueous buffer. Many organic molecules, particularly heterocyclic compounds like triazolopyrimidines, exhibit low intrinsic aqueous solubility.[1] While they may readily dissolve in a polar aprotic solvent like DMSO, this solubility is often not maintained in a predominantly aqueous environment. The final concentration of DMSO in your assay is a critical factor; for many cell-based assays, it is recommended to keep the final DMSO concentration at or below 0.5% to avoid solvent-induced artifacts and cytotoxicity.[2]

Q2: What is the first and most critical step I should take to address this precipitation issue?

A2: The immediate and most crucial step is to determine the maximum tolerable concentration of your vehicle (the solvent system) in your specific assay. Before attempting more complex solubilization strategies, you must establish a baseline for vehicle effects. This involves running vehicle control experiments where you test a range of DMSO concentrations (or any other solvent/excipient) in your assay without the compound present.[3] This will help you identify the highest concentration of the solvent system that does not interfere with your assay's readout.

Q3: My compound's required concentration for the assay is higher than what can be achieved with a tolerable DMSO concentration. What are my next steps?

A3: When the limits of your primary solvent are reached, a systematic approach to enhancing solubility is necessary. The following strategies, ordered from simplest to more complex, can be explored. It is imperative to re-validate your vehicle controls with each new excipient or combination of excipients introduced.

In-Depth Troubleshooting Guide

Issue: Persistent Precipitation in Aqueous Buffers
Initial Assessment: Understanding the Physicochemical Properties
Systematic Troubleshooting Workflow

The following workflow provides a logical progression for addressing the solubility of 6-Bromo-5-methyl-triazolo[1,5-a]pyrimidine.

Solubility Troubleshooting Workflow Start Start: Compound Precipitation Observed CheckDMSO Step 1: Optimize DMSO Concentration Start->CheckDMSO VehicleControl1 Run Vehicle Controls (DMSO only) CheckDMSO->VehicleControl1 Soluble1 Is Compound Soluble? VehicleControl1->Soluble1 pH_Adjust Step 2: pH Modification Soluble1->pH_Adjust No End_Success Success: Proceed with Assay Soluble1->End_Success Yes VehicleControl2 Run Vehicle Controls (pH adjusted buffer) pH_Adjust->VehicleControl2 Soluble2 Is Compound Soluble? VehicleControl2->Soluble2 CoSolvent Step 3: Introduce Co-solvents Soluble2->CoSolvent No Soluble2->End_Success Yes VehicleControl3 Run Vehicle Controls (Co-solvent mixture) CoSolvent->VehicleControl3 Soluble3 Is Compound Soluble? VehicleControl3->Soluble3 Formulation Step 4: Advanced Formulation Strategies Soluble3->Formulation No Soluble3->End_Success Yes End_Consult Consult Formulation Specialist Formulation->End_Consult

Sources

Troubleshooting

minimizing byproduct formation in 6-Bromo-5-methyl-triazolo[1,5-a]pyrimidine reactions

Subject: Minimizing Byproduct Formation & Troubleshooting Reactivity Profiles Ticket ID: #TRZ-PYR-006 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary The 6-Bromo-5-met...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Byproduct Formation & Troubleshooting Reactivity Profiles Ticket ID: #TRZ-PYR-006 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine scaffold is a critical intermediate in kinase inhibitor development. Its fused bicyclic structure offers unique electronic properties but presents two distinct stability challenges:

  • Regio-instability: The potential for Dimroth rearrangement leading to isomeric scrambling.

  • Electrophilicity: The C-7 position is highly susceptible to nucleophilic attack, leading to pyrimidine ring cleavage (ring-opening) or unwanted substitutions, particularly during palladium-catalyzed cross-couplings.

This guide provides an evidence-based troubleshooting framework to minimize these specific byproducts.

Module 1: Synthesis & Regiochemical Purity

The Challenge: Users often report the presence of the 7-methyl isomer or the [4,3-a] regioisomer, which are difficult to separate chromatographically.

Root Cause Analysis: The Dimroth Rearrangement

The synthesis typically involves condensing 3-amino-1,2,4-triazole with a 1,3-electrophile (e.g., 2-bromo-1,3-dicarbonyl equivalents).[1] This reaction is governed by a competition between kinetic and thermodynamic control.

  • Kinetic Product: [1,2,4]triazolo[4,3-a]pyrimidine (often formed first).

  • Thermodynamic Product: [1,2,4]triazolo[1,5-a]pyrimidine (the target).

  • The Risk: Under basic conditions with heat, the [4,3-a] isomer rearranges to the [1,5-a] isomer via the Dimroth Rearrangement (ring opening/closing mechanism). However, excessive heating in strong alkali can force the equilibrium too far or degrade the ring.

Troubleshooting Protocol: Regio-Control
SymptomDiagnosisCorrective Action
Mixture of [1,5-a] and [4,3-a] isomers Incomplete rearrangement.Acid Catalysis: Reflux in Glacial Acetic Acid (AcOH) rather than basic ethanol. AcOH promotes the rearrangement to the stable [1,5-a] form while suppressing side reactions.
Formation of 7-methyl isomer Wrong condensation regioselectivity.Precursor Control: Ensure the electrophile (diketone) steric bulk directs the triazole amine attack. For 5-methyl targets, the condensing carbonyl must be less hindered than the C-7 equivalent.
Low Yield / Tarry Residue Polymerization of electrophile.Temperature Ramp: Do not add reagents to boiling solvent. Mix at

, then slowly ramp to reflux to favor cyclization over polymerization.
Pathway Visualization: Isomerization Dynamics

DimrothRearrangement Start 3-Amino-1,2,4-triazole + 1,3-Electrophile Kinetic Kinetic Product [4,3-a] Isomer Start->Kinetic Fast Cyclization Intermediate Ring-Opened Intermediate Kinetic->Intermediate Base/Heat (OH-) Target Thermodynamic Product [1,5-a] Isomer Intermediate->Target Recyclization (N-N bond rotation) Byproduct Hydrolyzed Ring (Irreversible) Intermediate->Byproduct Prolonged Basic Hydrolysis Target->Intermediate Reversible

Figure 1: The Dimroth Rearrangement pathway showing the risk of hydrolysis during isomerization.

Module 2: Functionalization (Suzuki Coupling)

The Challenge: The C-6 bromine is the intended handle for cross-coupling. However, the electron-deficient nature of the triazolopyrimidine ring makes the C-Br bond labile (prone to reduction) and the C-7 position prone to nucleophilic attack.

Critical Failure Modes
  • Protodehalogenation (Hydrodehalogenation): The Br is replaced by H.

    • Cause: "Hydride donor" solvents (isopropanol, ethanol) or excessive heat.

  • Ring Opening (C-7 Attack): The base used for coupling attacks C-7, cleaving the pyrimidine ring.

    • Cause: Use of strong nucleophilic bases (e.g.,

      
      , 
      
      
      
      ) or hydroxide generated from wet solvents.
Optimized Coupling Protocol (Self-Validating)

To validate this protocol, run a control TLC/LCMS at 1 hour. If the starting material (SM) is consumed but Product is low, check for the "M-Br+H" mass (Dehalogenation).

Step-by-Step Guide:

  • Solvent System: Use 1,4-Dioxane or Toluene (Anhydrous).

    • Avoid: Alcohols (MeOH, EtOH, iPrOH) which act as hydride sources for dehalogenation.

    • Avoid: DMF/DMA if heating

      
       (can decompose to dimethylamine, a nucleophile).
      
  • Base Selection: Use

    
     (anhydrous)  or 
    
    
    
    .
    • Strictly Avoid: Alkoxides (

      
      , 
      
      
      
      ) or Hydroxides. These will attack C-7 and open the ring.
  • Catalyst: Use bulky, electron-rich ligands to facilitate oxidative addition without requiring excessive heat.

    • Recommendation:

      
       or 
      
      
      
      .
  • Temperature: Maintain

    
    . Do not exceed 
    
    
    
    .
Troubleshooting Matrix: Coupling Reactions
Observation (LCMS/NMR)DiagnosisSolution
Mass = Target - 79/81 (Loss of Br, +H) Protodehalogenation . The Pd-Ar species abstracted a hydride.1. Switch solvent to Toluene.2. Dry the solvent (remove water).3. Lower temp by

.
Mass = Target + 17 (OH) or +31 (OMe) Nucleophilic Attack . Base attacked C-7.Switch base to non-nucleophilic

.[2] Ensure strictly anhydrous conditions.
Starting Material Stalled Catalyst deactivation or poor oxidative addition.Switch to a pre-formed catalyst (e.g., XPhos Pd G2) rather than mixing Pd source + Ligand in situ.
Decision Tree: Reaction Optimization

SuzukiTroubleshooting Start Suzuki Coupling Optimization CheckLCMS Check LCMS/TLC @ 1 Hour Start->CheckLCMS Dehalo Product: Ar-H (Dehalogenation) CheckLCMS->Dehalo Mass [M-Br+H] RingOpen Product: Ring Open/Sub (Nucleophilic Attack) CheckLCMS->RingOpen Mass [M+OH] or Cleaved Stalled SM Unreacted CheckLCMS->Stalled Only SM Success Target Product CheckLCMS->Success Clean Conversion SolnDehalo REMOVE Alcohols Use Toluene/Dioxane Dehalo->SolnDehalo SolnRing CHANGE Base Use K3PO4 / Cs2CO3 RingOpen->SolnRing SolnStall CHANGE Catalyst Use XPhos / SPhos Stalled->SolnStall

Figure 2: Diagnostic flow for identifying and correcting byproduct formation in cross-coupling.

Module 3: Stability & Storage

The Challenge: The 6-bromo-5-methyl-triazolo[1,5-a]pyrimidine is sensitive to moisture and light over long periods.

  • Hydrolysis Risk: The C-5 methyl group activates the C-7 position slightly less than a C-5 H would, but the ring remains electron-deficient. Exposure to atmospheric moisture can lead to slow hydrolysis to the amide.

  • Storage Protocol:

    • Store under Argon/Nitrogen.

    • Keep at

      
       for long-term storage.
      
    • Re-purification: If the solid turns yellow/orange (indication of bromine liberation or ring degradation), recrystallize from Ethanol/Water (9:1) quickly—do not boil for extended periods.

References

  • Regioselectivity & Dimroth Rearrangement

    • Richardson, G. et al. "The synthesis and chemistry of [1,2,4]triazolo[1,5-a]pyrimidines." Journal of the Chemical Society.[3]

  • Suzuki Coupling Mechanisms (Dehalogenation)

    • Miyaura, N. & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Nucleophilic Ring Opening

    • Desenko, S.M. et al. "Anion-induced ring transformation of 1,2,4-triazolo[1,5-a]pyrimidines." Chemistry of Heterocyclic Compounds.

  • General Reactivity of Triazolopyrimidines

    • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 72211716 (Related Scaffold).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide to Triazolopyrimidine Derivatives, Featuring 6-Bromo-5-methyl-triazolo[1,5-a]pyrimidine

A Senior Application Scientist's Comparative Guide to Triazolopyrimidine Derivatives, Featuring 6-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine For Researchers, Scientists, and Drug Development Professionals In the l...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Comparative Guide to Triazolopyrimidine Derivatives, Featuring 6-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the[1][2]triazolo[1,5-a]pyrimidine scaffold stands as a privileged heterocyclic system, prized for its versatile biological activities.[1][2][3] This guide offers an in-depth comparison of 6-Bromo-5-methyl-[1][2]triazolo[1,5-a]pyrimidine against other key triazolopyrimidine derivatives, providing a robust framework for researchers engaged in drug discovery and development. We will delve into the structure-activity relationships, supported by experimental data from peer-reviewed literature, and provide detailed protocols for the evaluation of these compounds.

The Triazolopyrimidine Core: A Scaffold of Therapeutic Promise

The triazolopyrimidine nucleus, an isostere of the naturally occurring purine ring system, has been a focal point of extensive research due to its wide-ranging pharmacological properties.[4][5] This structural similarity allows triazolopyrimidine derivatives to interact with a multitude of biological targets, including protein kinases, which are pivotal in cellular signaling pathways and often dysregulated in diseases such as cancer.[6][7] The core structure's amenability to substitution at various positions allows for the fine-tuning of its physicochemical and pharmacological profiles, making it a highly attractive scaffold for the design of novel therapeutics.[2]

6-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine: A Point of Reference

6-Bromo-5-methyl-[1][2]triazolo[1,5-a]pyrimidine serves as a crucial, albeit lesser-studied, derivative within this chemical class. While extensive biological data for this specific compound is not widely published, its structure provides a valuable reference point for understanding the impact of substitutions on the triazolopyrimidine core. The presence of a bromine atom at the 6-position and a methyl group at the 5-position are key features that can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Comparative Analysis of Triazolopyrimidine Derivatives: A Focus on Anticancer and Kinase Inhibitory Activity

To contextualize the potential of 6-Bromo-5-methyl-[1][2]triazolo[1,5-a]pyrimidine, we will compare it with other derivatives where substitutions at various positions have been systematically explored. The following sections will highlight key structure-activity relationships (SAR) with a focus on anticancer and kinase inhibitory activities.

The Influence of Substitution on Anticancer Activity

Numerous studies have demonstrated the potent anticancer effects of triazolopyrimidine derivatives against a range of human cancer cell lines. The table below summarizes the in vitro cytotoxic activity of several representative compounds, providing insights into the impact of different substituents.

Compound IDR1R2R3Cancer Cell LineIC50 (µM)Reference
Derivative A HPhenylHMCF-7 (Breast)3.91[8]
Derivative B HHPhenylaminoHT-1080 (Fibrosarcoma)6.1[9]
Derivative C HH(4-Fluorophenyl)aminoBel-7402 (Liver)12.3[9]
Compound 13c ---HCT116 (Colon), HeLa (Cervical), MCF-7 (Breast)6.10, 10.33, 2.42[10]
Compound 11e ---HCT116 (Colon), HeLa (Cervical), MCF-7 (Breast)8.89, 13.64, 5.92[10]
Compound 7c ---HCT116 (Colon), HeLa (Cervical), MCF-7 (Breast)7.03, 9.88, 6.93[10]

Analysis of Structure-Activity Relationships:

From the data presented, several key trends emerge:

  • Substitution at the 7-position: The nature of the substituent at the 7-position is critical for anticancer activity. Arylamino groups are common in active compounds, with substitutions on the phenyl ring modulating potency. For instance, the introduction of a fluorine atom can influence activity, as seen in the comparison between Derivative B and Derivative C.

  • Complex Substitutions: More complex derivatives, such as compounds 13c, 11e, and 7c, exhibit potent activity against multiple cancer cell lines, suggesting that intricate substitution patterns can lead to broad-spectrum anticancer effects.[10]

  • The Role of Halogenation: While direct data on 6-bromo substitution is limited, studies on other halogenated triazolopyrimidines and related heterocyclic systems suggest that halogens can significantly impact activity.[11] Bromine, being a bulky and electronegative atom, can influence binding affinity and metabolic stability. Further investigation into 6-substituted analogs is warranted to elucidate the precise role of the bromo group in 6-Bromo-5-methyl-[1][2]triazolo[1,5-a]pyrimidine.

Kinase Inhibition Profile of Triazolopyrimidine Derivatives

The ability of triazolopyrimidine derivatives to act as ATP-competitive inhibitors of protein kinases is a cornerstone of their therapeutic potential. The following table presents the inhibitory activity of selected derivatives against various kinases.

Compound IDTarget KinaseIC50 (nM)Reference
Derivative D Casein Kinase 2 (CK2)45[1]
Compound 12b EGFR, VEGFR2, TrKA, CDK22190, 2950, 3490, 9310[12]
GLPG0634 (Filgotinib) JAK1-[13]

Insights into Kinase Inhibition:

  • Broad Kinase Inhibition: The triazolopyrimidine scaffold has been successfully utilized to develop inhibitors against a variety of kinases, including CK2, EGFR, VEGFR2, and JAK1.[1][12][13]

  • Selectivity: The substitution pattern on the triazolopyrimidine core is a key determinant of kinase selectivity. Strategic modifications can lead to highly selective inhibitors, such as Filgotinib (GLPG0634), a selective JAK1 inhibitor.[13]

  • Potential of 6-Bromo-5-methyl-[1][2]triazolo[1,5-a]pyrimidine: The electronic and steric properties conferred by the 6-bromo and 5-methyl groups could influence the binding of this compound to the ATP-binding pocket of various kinases. The bromine atom could potentially form halogen bonds with the protein, a type of interaction increasingly recognized for its importance in drug-target binding.

Experimental Protocols for Compound Evaluation

To facilitate further research and comparative analysis, we provide detailed, step-by-step methodologies for key in vitro assays.

In Vitro Cell Viability (MTT) Assay

This protocol is essential for determining the cytotoxic effects of triazolopyrimidine derivatives on cancer cell lines.

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase.[14] The resulting intracellular formazan crystals are solubilized and quantified by spectrophotometry, providing a measure of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the triazolopyrimidine compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Compounds A->C B Compound Dilution Series B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Workflow for the in vitro cell viability MTT assay.

In Vitro Kinase Inhibition Assay

This protocol is designed to determine the inhibitory activity of triazolopyrimidine derivatives against specific protein kinases.

Principle:

In vitro kinase assays measure the transfer of a phosphate group from ATP to a substrate (peptide or protein) by a purified kinase enzyme. The amount of phosphorylation is quantified, and the ability of a compound to inhibit this process is determined.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer, purified kinase, substrate, and ATP solution.

  • Compound Preparation: Prepare serial dilutions of the triazolopyrimidine compounds in the assay buffer.

  • Kinase Reaction: In a 96-well plate, combine the kinase, substrate, and compound dilutions.

  • Initiate Reaction: Start the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, fluorescence polarization, or ELISA-based methods).

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Kinase_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Prepare Kinase, Substrate, ATP C Combine Kinase, Substrate, Compound A->C B Prepare Compound Dilutions B->C D Initiate with ATP C->D E Incubate at 30°C D->E F Stop Reaction E->F G Quantify Phosphorylation F->G H Calculate IC50 Values G->H

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The[1][2]triazolo[1,5-a]pyrimidine scaffold continues to be a rich source of inspiration for the development of novel therapeutics, particularly in the fields of oncology and immunology. While 6-Bromo-5-methyl-[1][2]triazolo[1,5-a]pyrimidine itself remains to be fully characterized biologically, its structure provides a valuable platform for further exploration. Based on the extensive body of literature on related derivatives, it is plausible that this compound may exhibit interesting anticancer or kinase inhibitory properties.

Future research should focus on the synthesis and biological evaluation of a series of 6- and 5-substituted triazolopyrimidine derivatives to systematically probe the structure-activity relationships in this region of the molecule. Such studies will not only shed light on the potential of 6-Bromo-5-methyl-[1][2]triazolo[1,5-a]pyrimidine but also contribute to the broader understanding of this important heterocyclic system, paving the way for the development of next-generation targeted therapies.

References

  • Structure-activity relationship for 6-(tetrazol-5-yl)azolo[1,5-a]pyrimidines as CK2 inhibitors. (n.d.).
  • Abdelkhalek, A., Attia, M., & Kamal, M. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 31(14), 1896-1919.
  • Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. (2024). Bentham Science Publishers. Retrieved from [Link]

  • Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. (2024, November 7). RSC Advances.
  • Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. (2025, October 15). Bioorganic Chemistry.
  • A comprehensive review of synthetic strategies and SAR studies for the discovery of PfDHODH inhibitors as antimalarial agents. Part 1: triazolopyrimidine, isoxazolopyrimidine and pyrrole-based (DSM) compounds. (2024, May). Bioorganic Chemistry.
  • Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. (2025, February 3). Indonesian Journal of Science & Technology.
  • Oukoloff, K., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 165, 332-346.
  • Chojnacki, K., et al. (2021). Synthesis, biological properties and structural study of new halogenated azolo[4,5-b]pyridines as inhibitors of CK2 kinase. Bioorganic Chemistry, 106, 104502.
  • Lin, H., et al. (2012). Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors. ACS Medicinal Chemistry Letters, 3(11), 913-918.
  • Synthesis and SAR of[1][2]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. (2007, January 25). Journal of Medicinal Chemistry.

  • Design, Synthesis, Cytotoxicity Assessment, and Molecular Docking of Novel Triazolopyrimidines as Potent Cyclin-Dependent Kinase Inhibitors. (n.d.). Molecules.
  • Chemical structure and structure–activity relationship of substituted... (n.d.).
  • Synthesis, biological properties and structural study of new halogenated azolo[4,5-b]pyridines as inhibitors of CK2 kinase. (2025, August 6).
  • Structure activity optimization of 6H-pyrrolo[2,3-e][1][2]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors. (2015, October 15). Bioorganic & Medicinal Chemistry Letters.

  • Application Note: In Vitro Kinase Assay Protocols for Pyrimidine-Based Inhibitors. (n.d.). Benchchem.
  • Synthesis and SAR of[1][2]Triazolo[1,5- a ]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. (2025, August 6). ResearchGate.

  • Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. (2024, November 7). RSC Advances.
  • Pinheiro, S., et al. (2020). Biological activities of[1][2]triazolo[1,5-a]pyrimidines and analogs. Medicinal Chemistry Research, 29, 1751-1776.

  • Biological activities of[1][2]triazolo[1,5-a]pyrimidines and analogs. (2020, August 2). ResearchGate.

  • ANTICANCER ACTIVITY OF NEWLY SYNTHESIZED TRIAZOLOPYRIMIDINE DERIVATIVES AND THEIR NUCLEOSIDE ANALOGS. (2015). Acta Poloniae Pharmaceutica ñ Drug Research, 72(2), 307-318.
  • Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells. (2016). ACS Chemical Biology, 11(11), 3127-3136.
  • Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. (2025, April 21). Molecules.
  • Synthesis and anti-tumor activities of new[1][2]triazolo[1,5-a]pyrimidine derivatives. (2007). Molecules, 12(5), 1184-1196.

  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2]triazolopyrimidine Derivatives as Potential Anticancer Agents. (2021, July 2). Molecules.

  • Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking. (2020, January). Bioorganic Chemistry.
  • Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. (2014, November 4). Journal of Medicinal Chemistry.
  • Discovery of Pyridone-Substituted Triazolopyrimidine Dual A2A/A1 AR Antagonists for the Treatment of Ischemic Stroke. (2022, February 21). ACS Chemical Neuroscience.
  • Design, Synthesis and Biological Evaluation of[1][2]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. (2022, August 5). Molecules.

  • Kinase assays. (2020, September 1). BMG LABTECH.
  • Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1][2]triazolo[1,5-a]pyrimidines bearing amino acid moiety. (n.d.). RSC Advances.

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Safety & Regulatory Compliance

Safety

6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine proper disposal procedures

Part 1: Executive Safety Snapshot Immediate Action Required: Treat 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine as a Halogenated Hazardous Chemical Waste . Under no circumstances should this compound be disposed of...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Snapshot

Immediate Action Required: Treat 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine as a Halogenated Hazardous Chemical Waste . Under no circumstances should this compound be disposed of via municipal drains, trash, or evaporation.

Critical Hazard Profile (GHS):

  • Signal Word: WARNING

  • Primary Hazards: Acute Toxicity (Oral), Skin/Eye Irritation, Respiratory Irritation.

  • Chemical Nature: Nitrogen-rich heteroaromatic bromide.

  • Combustion Risk: Emits toxic fumes (NOx, HBr, Br2) upon thermal decomposition.

Mandatory PPE for Handling/Disposal:

  • Respiratory: N95 (minimum) or P100 respirator if dust generation is likely.

  • Skin: Nitrile gloves (double-gloving recommended for solutions).

  • Eye: Chemical splash goggles (standard safety glasses are insufficient for powder handling).

Part 2: Chemical Profile & Waste Characterization

To dispose of this chemical compliant with RCRA (Resource Conservation and Recovery Act) and local regulations, you must correctly characterize the waste stream.

ParameterDataOperational Implication
Chemical Name 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidineOfficial manifest name.[1][2][3]
CAS Number 89581-42-0 Use for waste inventory tracking.
Molecular Formula C₆H₅BrN₄High nitrogen/bromine content requires specific incineration protocols.
Waste Stream Halogenated Organic DO NOT MIX with non-halogenated solvents (e.g., Acetone, Hexane) if possible.
RCRA Status Not P-listed or U-listed by name.Regulated as Characteristic Waste (Toxic/Irritant) or via "Lab Pack" rules.
The "Why" Behind the Protocol

As a brominated triazolopyrimidine, this compound presents a specific challenge during incineration. When burned, the bromine atom is released as Hydrogen Bromide (HBr) or Bromine gas (Br₂), both of which are highly corrosive to incinerator linings and harmful to the environment.

  • Causality: Segregating this waste into the "Halogenated" stream ensures it is routed to an incinerator equipped with acid gas scrubbers.

  • Cost Control: Mixing halogenated waste with non-halogenated waste downgrades the entire container to "Halogenated," significantly increasing disposal costs for your facility.

Part 3: Step-by-Step Disposal Workflows

Workflow A: Solid Waste (Pure Substance)

Applicable for: Expired shelf stock, spilled powder, or solid synthesis products.

  • Containment: Keep the substance in its original manufacturer container if the cap is secure.

  • Secondary Containment: Place the original container inside a clear, sealable plastic bag (e.g., Ziploc) to contain any potential leakage or external residue.

  • Labeling: Apply a hazardous waste tag immediately.

    • Must Read: "Hazardous Waste - Solid - Toxic."

    • Constituents: Write "6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine" (No abbreviations).

  • Segregation: Place the bagged container into the Solid Hazardous Waste Drum (often a wide-mouth poly drum). Do not place loose powder directly into the drum.

Workflow B: Liquid Waste (Solutions/Mother Liquors)

Applicable for: Reaction mixtures, HPLC effluent, or dissolved stocks.

  • Stream Identification: Determine the primary solvent.

    • Scenario 1: Dissolved in DCM or Chloroform → Halogenated Waste Stream .

    • Scenario 2: Dissolved in Methanol or DMSO → Halogenated Waste Stream (The presence of the brominated solute technically classifies the mixture as halogenated for incineration purposes).

  • Collection: Pour into the dedicated "Halogenated Organic Solvents" carboy (typically yellow or chemically resistant HDPE).

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.

  • Logging: Record the volume and concentration on the carboy's log sheet.

Workflow C: Contaminated Debris

Applicable for: Gloves, weigh boats, paper towels, and filter paper.

  • Gross Contamination Check:

    • Heavily Soiled: If debris is caked with powder or soaked in solution, treat as Solid Hazardous Waste (see Workflow A).

    • Trace Residue: Place in the Dry Laboratory Waste bin (often a separate hazardous waste box, distinct from regular trash).

  • Sharps: Contaminated needles or broken glass must go into a Puncture-Proof Sharps Container labeled "Chemical Contaminated Sharps."

Part 4: Visualized Decision Matrix

The following diagram illustrates the critical decision pathways for segregating this specific compound to ensure safety and cost-efficiency.

WasteSegregation Start Waste Generation: 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Powder StateCheck->Solid SolventCheck Solvent Type? Liquid->SolventCheck HaloStream Halogenated Waste Carboy (High Temp Incineration) SolventCheck->HaloStream Contains Halogens (DCM, etc.) SolventCheck->HaloStream Non-Halo Solvent + Brominated Solute ContainerCheck In Original Container? Solid->ContainerCheck BagTag Double Bag & Tag (Lab Pack) ContainerCheck->BagTag Yes (Pure Chemical) Debris Contaminated Debris (Gloves, Paper) ContainerCheck->Debris No (Spill cleanup/consumables) DryWaste Solid Hazardous Waste Bin (No Sharps) Debris->DryWaste

Figure 1: Waste segregation logic flow. Note that solutions containing this brominated compound default to the Halogenated Waste stream regardless of the solvent used.

Part 5: Spill Response Protocol (Small Scale < 50g)

In the event of a benchtop spill, follow this self-validating containment loop:

SpillResponse Alert 1. Alert Personnel & Isolate Area PPE 2. Don PPE: Nitrile Gloves, Goggles, N95 Alert->PPE Contain 3. Contain: Cover with wet paper towel (Prevent dust) PPE->Contain Clean 4. Clean: Scoop into HazWaste Bag Wipe 3x with Soap/Water Contain->Clean Dispose 5. Dispose: Label as Solid HazWaste Clean->Dispose

Figure 2: Immediate spill response workflow. Wetting the powder prevents inhalation hazards during cleanup.

Part 6: Regulatory Compliance & References

Regulatory Grounding:

  • RCRA (40 CFR 261): While not explicitly listed as a U or P waste, the generator is responsible for determining if the waste exhibits hazardous characteristics (Toxicity). Due to the brominated heteroaromatic structure, it is treated as toxic/irritant waste by default in industrial hygiene settings [1].

  • EPA Halogen Rule: The presence of the bromine atom classifies solutions of this compound as "Halogenated Solvent Waste" if the total halogen concentration exceeds certain thresholds (often 1,000 ppm), mandating specific treatment (F001-F005 codes often apply to the solvents used, but the solute dictates the incineration path) [2].

References:

  • Fisher Scientific. (2021).[4][5] Safety Data Sheet: 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine. Link(Note: Analogous structure SDS used for hazard extrapolation).

  • U.S. Environmental Protection Agency.[6] (2024).[4][7][8] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Link

  • PubChem. (2024). Compound Summary: 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine.[7][9] Link

  • Washington University EHS. (2011).[10] Guidance for Disposal of Drugs and Chemicals. Link

Sources

Handling

Personal protective equipment for handling 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine

Topic: CAS: 89581-42-0 (Primary Reference) / Analogous Structures Referenced for Safety Logic[1][2] Executive Safety Summary The Core Directive: Treat 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine not merely as a che...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS: 89581-42-0 (Primary Reference) / Analogous Structures Referenced for Safety Logic[1][2]

Executive Safety Summary

The Core Directive: Treat 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine not merely as a chemical reagent, but as a pharmacologically active scaffold .

As a Senior Application Scientist, I must emphasize that while the GHS classification labels this compound as an "Irritant" and "Harmful," its structural role as a kinase inhibitor and microtubule stabilizer precursor dictates a higher tier of caution. The bromine substituent at the C-6 position increases lipophilicity and potential alkylating reactivity, while the triazolopyrimidine core is a privileged structure in medicinal chemistry, capable of penetrating biological membranes.[1][2]

Immediate Hazard Profile (GHS):

  • H302: Harmful if swallowed (Acute Toxicity, Oral).[2][3][4][5]

  • H315: Causes skin irritation.[1][2][3][4][5]

  • H319: Causes serious eye irritation.[1][2][3][4][5]

  • H335: May cause respiratory irritation.[1][2][4][5]

The Hierarchy of Protection (Visualized)

We do not rely on PPE alone.[2] PPE is the last line of defense.[2] The following diagram illustrates the Operational Safety Architecture required for this compound.

SafetyArchitecture Risk 1. Risk Assessment (Bioactive Intermediate) Engineering 2. Engineering Controls (Primary Barrier) Risk->Engineering Dictates Admin 3. Administrative Controls (SOPs & Training) Engineering->Admin Supports Hood Chemical Fume Hood (Face Velocity: 0.5 m/s) Engineering->Hood GloveBox Isolator (If >10g handling) Engineering->GloveBox Scale Dependent PPE 4. Personal Protective Equipment (Last Resort) Admin->PPE Enforces

Figure 1: The Safety Architecture. Note that PPE is effective only when Engineering Controls (Blue) are functioning correctly.

PPE Technical Specifications (The Matrix)

Do not use generic "lab safety" gear. Use the specific grades defined below to prevent permeation of brominated heterocycles.

Protection ZoneRecommended EquipmentTechnical Rationale & Causality
Hand Protection (Primary) Double Nitrile Gloves (4-6 mil minimum per layer).[1][2]Permeation Logic: Halogenated heterocycles can permeate thin nitrile (<0.1mm) in minutes.[2] The outer glove acts as a sacrificial layer against contamination; the inner glove maintains the biological barrier.[2]
Hand Protection (Spill/Stock) Laminate / Silver Shield® Solvent Carrier Risk: If the compound is dissolved in DMSO or DCM, nitrile offers <5 mins protection.[1][2] Laminate gloves provide >4 hours breakthrough time against the carrier solvent.[2]
Respiratory P100 Particulate Respirator (if outside hood).[2]Particle Size: Synthetic intermediates often exist as fine micronized dusts.[2] N95 filters allow up to 5% penetration.[2] P100 (HEPA equivalent) is required for bioactive dusts.[2] Note: Primary handling must be in a fume hood.[2]
Eye/Face Chemical Splash Goggles (Indirect Vent).[1][2]Irritation Pathway: The H319 classification implies severe irritation.[2][3][4][5] Safety glasses with side shields are insufficient for powders that can drift around lenses.[2]
Body Tyvek® Lab Coat (Closed Front) or Apron.[2]Contamination Control: Cotton coats absorb chemicals.[1][2] Tyvek repels dusts and liquids, preventing the "wicking" of the brominated compound onto skin.[2]

Operational Protocol: Safe Handling Workflow

This protocol is designed to minimize "transient exposure"—the moments during transfer where the compound is most likely to escape containment.[2]

Phase A: Preparation & Weighing
  • Static Control: Use an ionizing fan or anti-static gun inside the fume hood.[2]

    • Why: Triazolopyrimidines are often crystalline solids that generate static charge, causing "jumping" of powder during weighing.[2]

  • The "Boat-in-Jar" Method:

    • Place the weighing boat inside a secondary jar/beaker before taring.

    • Transfer the compound into the boat.

    • Cap the secondary jar before removing it from the balance.

    • Result: This creates a self-contained transport unit, preventing dust trail generation.[1][2]

Phase B: Reaction Setup (Solubilization)
  • Solvent Choice: When dissolving in DMSO or DMF, assume the solution is transdermal .[2]

    • Mechanism:[1][2][6] These solvents carry the 6-bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine directly through the stratum corneum (skin barrier).[1][2]

  • Syringe Transfer: Use Luer-lock syringes for liquid transfer.[1][2] Never pour open liquids containing this intermediate.[2]

Phase C: Emergency Response Logic

If a spill occurs, follow this decision tree immediately.

EmergencyResponse Start Spill Detected Type State? Start->Type Powder Solid/Powder Type->Powder Liquid Solution (DMSO/DCM) Type->Liquid Action1 1. Dampen with PEG-400 or Mineral Oil Powder->Action1 Prevent Dust Action3 1. Evacuate Area (VOCs) Liquid->Action3 Vapor Risk Action2 2. Wipe (Do Not Sweep) Action1->Action2 Decon Final Decon: Scrub with 10% Bleach then Water Action2->Decon Action4 2. Absorb with Vermiculite Action3->Action4 Action4->Decon

Figure 2: Emergency Response Decision Tree. Note the prohibition on dry sweeping for powders.[1][2]

Disposal & Deactivation

The bromine atom on the pyrimidine ring makes this compound distinct from standard organic waste.[2]

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric acid) or strong bases.[2] The triazole ring can be unstable under extreme pH conditions.[2]

  • Labeling: Waste containers must be labeled: "Halogenated Organic Waste - Contains Bioactive Heterocycles."

  • Decontamination of Glassware:

    • Rinse glassware with a solvent capable of dissolving the compound (Acetone or DMSO) first.[2]

    • Collect this rinse as hazardous waste.[2]

    • Only then wash with soap and water.[2]

    • Reasoning: Water insolubility of the core scaffold means standard washing will leave residue, posing a risk to the next user.[2]

References

  • PubChem. (2025).[2][3][4] 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine (Compound Summary). National Library of Medicine.[2] [Link]

  • National Research Council (US). (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press.[2] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] A Guide to The Globally Harmonized System of Classification and Labeling of Chemicals (GHS).[2][Link][1][2]

Sources

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